Grepafloxacin hydrochloride
Description
Structure
2D Structure
Properties
IUPAC Name |
1-cyclopropyl-6-fluoro-5-methyl-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O3.ClH/c1-10-8-22(6-5-21-10)15-7-14-16(11(2)17(15)20)18(24)13(19(25)26)9-23(14)12-3-4-12;/h7,9-10,12,21H,3-6,8H2,1-2H3,(H,25,26);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEPMBYOIQGCVHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=C(C(=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)C)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClFN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0046692 | |
| Record name | Grepafloxacin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161967-81-3 | |
| Record name | Grepafloxacin hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=161967-81-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Grepafloxacin Hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161967813 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Grepafloxacin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GREPAFLOXACIN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4ER1Z8N9N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Grepafloxacin Hydrochloride's Mechanism of Action on DNA Gyrase: A Technical Guide
This document provides an in-depth technical examination of the molecular mechanism by which grepafloxacin hydrochloride, a fluoroquinolone antibiotic, exerts its antibacterial effect through the inhibition of DNA gyrase. It is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to Grepafloxacin and DNA Gyrase
Grepafloxacin is a synthetic, broad-spectrum fluoroquinolone antibiotic.[1] Like other quinolones, its primary cellular targets are the bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[2] These enzymes are essential for managing DNA topology during replication, transcription, and repair, making them excellent targets for antimicrobial agents.[3] DNA gyrase, a heterotetramer composed of two GyrA and two GyrB subunits (GyrA₂GyrB₂), is unique in its ability to introduce negative supercoils into DNA, a process crucial for compacting the bacterial chromosome and facilitating DNA strand separation.[3][4] Grepafloxacin's action disrupts this vital process, leading to bacterial cell death.[5]
Core Mechanism of Action: Trapping the Cleavage Complex
The bactericidal activity of fluoroquinolones stems not from simple enzyme inhibition, but from their function as "topoisomerase poisons."[4] The catalytic cycle of DNA gyrase involves creating a transient double-stranded break in a segment of DNA (the "G-segment"), passing another segment (the "T-segment") through this break, and then resealing the break.[2]
Grepafloxacin intervenes by binding to and stabilizing a transient intermediate state known as the "cleavage complex," where the DNA is broken and covalently attached to the active-site tyrosine residues of the GyrA subunits.[5][6] By trapping this complex, grepafloxacin prevents the religation of the DNA strands.[1] The accumulation of these stabilized cleavage complexes throughout the bacterial chromosome obstructs the progression of replication forks and transcription machinery.[7][8] These stalled forks can collapse, transforming the transient, enzyme-linked breaks into permanent, lethal double-stranded DNA breaks, ultimately triggering cell death.[7][9]
Molecular Interactions and Target Specificity
The interaction between fluoroquinolones, DNA gyrase, and DNA is highly specific. The drug intercalates into the cleaved DNA at the site of the break.[9] The binding is stabilized through a non-catalytic magnesium ion, which forms a water-metal ion bridge connecting the C3/C4 keto-acid moiety of the grepafloxacin molecule to key amino acid residues—typically a serine and an acidic residue (e.g., Asp87 in E. coli GyrA)—within the quinolone resistance-determining region (QRDR) of the GyrA subunit.[6][9][10]
A distinguishing feature of grepafloxacin is its 5-methyl group. In organisms like Streptococcus pneumoniae, this substitution alters the drug's target preference compared to its analogue, ciprofloxacin. While ciprofloxacin primarily targets topoisomerase IV in S. pneumoniae, genetic studies show that grepafloxacin preferentially targets DNA gyrase.[11][12] This indicates that the C-5 methyl group plays a crucial role in favoring interactions with the gyrase-DNA complex over the topoisomerase IV-DNA complex within the cellular environment.[11]
Quantitative Analysis of Enzyme Inhibition
The potency of grepafloxacin against its target enzymes can be quantified through in vitro assays that measure the drug concentration required to inhibit 50% of the enzyme's activity (IC₅₀) or to induce a certain level of DNA cleavage. The following table summarizes comparative data for grepafloxacin and ciprofloxacin against topoisomerases from S. pneumoniae.
| Assay | Enzyme | Compound | Concentration for 50% Inhibition (IC₅₀) | Concentration for 25% DNA Linearization |
| DNA Supercoiling | DNA Gyrase | Grepafloxacin | 160 µM[11] | 80 µM[11] |
| Ciprofloxacin | 80 µM[11] | 80 µM[11] | ||
| Kinetoplast DNA Decatenation | Topoisomerase IV | Grepafloxacin | 10 - 20 µM[11] | 2.5 µM[11] |
| Ciprofloxacin | 10 - 20 µM[11] | 2.5 µM[11] |
Data derived from studies on Streptococcus pneumoniae enzymes.[11]
Interestingly, while in vitro assays show topoisomerase IV to be more sensitive to grepafloxacin, genetic evidence from stepwise resistance selection studies confirms that DNA gyrase is the primary intracellular target in S. pneumoniae.[11]
Key Experimental Protocols
The mechanism of grepafloxacin is elucidated through several key in vitro experiments.
This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed plasmid DNA substrate in the presence of ATP. The inhibitory effect of a compound is determined by its ability to prevent the conversion of relaxed plasmid to its supercoiled form.
-
Methodology:
-
Reaction Mixture: A reaction buffer containing Tris-HCl, KGlu, MgCl₂, BSA, 1.5 mM ATP, and relaxed pBR322 plasmid DNA (5 nM) is prepared.[10]
-
Enzyme and Inhibitor: Purified DNA gyrase (15-25 nM) and varying concentrations of grepafloxacin (or a DMSO control) are added to the mixture.[10]
-
Incubation: The reaction is incubated at 37°C for a duration sufficient to achieve complete supercoiling in the control sample (typically 20-30 minutes).[10]
-
Termination: The reaction is stopped by adding a solution of SDS and EDTA. Proteinase K can be added to digest the enzyme.[10][13]
-
Analysis: Samples are run on a 1% agarose gel containing ethidium bromide. The different topological forms of the plasmid (supercoiled, relaxed, nicked) will migrate at different rates. Inhibition is quantified by measuring the decrease in the supercoiled DNA band intensity relative to the control.[13][14]
-
This assay directly measures the ability of a fluoroquinolone to stabilize the gyrase-DNA cleavage complex, resulting in the linearization of a circular plasmid DNA substrate.
-
Methodology:
-
Reaction Mixture: A reaction buffer similar to the supercoiling assay is prepared, but with supercoiled plasmid DNA (e.g., pBR322) as the substrate. ATP is typically omitted.[10][13]
-
Enzyme and Drug: Purified DNA gyrase and varying concentrations of grepafloxacin are added.
-
Incubation: The mixture is incubated at 37°C for a set period (e.g., 10-30 minutes) to allow for the formation of cleavage complexes.[10]
-
Complex Trapping: SDS and EDTA are added to terminate the reaction and denature the enzyme, trapping the covalent complex and revealing the DNA breaks.[10]
-
Digestion: Proteinase K is added and incubated at 45°C for 30 minutes to digest the covalently attached gyrase.[10][13]
-
Analysis: Samples are analyzed on a 1% agarose gel. The amount of linear plasmid DNA is quantified, which corresponds directly to the level of drug-stabilized cleavage complex formation.[13][15]
-
Conclusion
This compound exerts its bactericidal effect by targeting bacterial DNA gyrase. It functions as a topoisomerase poison, stabilizing the transient gyrase-DNA cleavage complex. This action prevents the religation of double-stranded DNA breaks, leading to the stalling of replication forks and the generation of lethal chromosomal damage. The presence of a C-5 methyl group on its core structure confers a preferential targeting of DNA gyrase over topoisomerase IV in key pathogens like S. pneumoniae. A comprehensive understanding of this mechanism, supported by quantitative enzymatic and cellular data, is critical for the rational design of next-generation antibiotics to overcome the challenge of bacterial resistance.
References
- 1. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 2. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purification of DNA Topoisomerases and Inhibition by Fluoroquinolones | Springer Nature Experiments [experiments.springernature.com]
- 4. DNA Gyrase as a Target for Quinolones [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Norfloxacin-induced DNA gyrase cleavage complexes block Escherichia coli replication forks, causing double-stranded breaks in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Grepafloxacin, a Dimethyl Derivative of Ciprofloxacin, Acts Preferentially through Gyrase in Streptococcus pneumoniae: Role of the C-5 Group in Target Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Examining the Impact of Antimicrobial Fluoroquinolones on Human DNA Topoisomerase IIα and IIβ - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Experimental and Molecular Docking Studies of Cyclic Diphenyl Phosphonates as DNA Gyrase Inhibitors for Fluoroquinolone-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cleavable-Complex Formation by Wild-Type and Quinolone-Resistant Streptococcus pneumoniae Type II Topoisomerases Mediated by Gemifloxacin and Other Fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]
Antibacterial spectrum of grepafloxacin against gram-positive bacteria
An In-depth Technical Guide to the Antibacterial Spectrum of Grepafloxacin Against Gram-Positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro antibacterial activity of grepafloxacin, a fluoroquinolone antibiotic, against a range of clinically significant gram-positive bacteria. Grepafloxacin was developed to offer an enhanced spectrum of activity against these pathogens compared to earlier quinolones.[1][2] This document summarizes key quantitative data, details the experimental protocols used for susceptibility testing, and illustrates the drug's mechanism of action. Although withdrawn from the market due to cardiac side effects, the data on grepafloxacin's potent gram-positive activity remains valuable for the development of new antimicrobial agents.[3]
Grepafloxacin exerts its bactericidal effect by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase (topoisomerase II) and topoisomerase IV.[4][5] By targeting these enzymes, the drug prevents the relaxation of supercoiled DNA and the separation of daughter DNA strands, respectively, leading to a breakdown in DNA replication, transcription, and repair, which ultimately results in bacterial cell death.[5] Grepafloxacin's mode of action is bactericidal at concentrations close to the Minimum Inhibitory Concentration (MIC).[4]
References
- 1. Antibacterial activity of grepafloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Grepafloxacin: an overview of antibacterial activity, pharmacokinetics, clinical efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Grepafloxacin - Wikipedia [en.wikipedia.org]
- 4. Grepafloxacin: microbiological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
In Vitro Activity of Grepafloxacin Against Streptococcus pneumoniae: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Streptococcus pneumoniae, a leading cause of community-acquired pneumonia, otitis media, sinusitis, and meningitis, has demonstrated increasing resistance to frontline antibiotics such as penicillin and macrolides.[1][2] This has necessitated the exploration and development of alternative antimicrobial agents. Grepafloxacin (OPC-17116), a 5-methyl-substituted fluoroquinolone, emerged as a promising agent due to its broad-spectrum activity and enhanced potency against Gram-positive pathogens, including multidrug-resistant S. pneumoniae.[3][4] This document provides a detailed technical guide on the in vitro activity of grepafloxacin against S. pneumoniae, summarizing key quantitative data, experimental protocols, and mechanisms of action and resistance. Although grepafloxacin was withdrawn from the market in 1999 due to cardiac-related side effects, the data from its evaluation remains valuable for understanding fluoroquinolone efficacy and for the development of future antimicrobial agents.[5]
Mechanism of Action: Inhibition of Bacterial DNA Synthesis
Like other fluoroquinolones, grepafloxacin exerts its bactericidal effect by targeting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV. These enzymes are responsible for managing the topological state of bacterial DNA during replication, transcription, and repair.
-
DNA Gyrase: Composed of GyrA and GyrB subunits, it introduces negative supercoils into the DNA, a process crucial for initiating replication.
-
Topoisomerase IV: Composed of ParC and ParE subunits, it is primarily responsible for decatenating daughter chromosomes following replication, allowing for cell division.
Grepafloxacin binds to the complex formed between these enzymes and the bacterial DNA, stabilizing it and leading to double-stranded DNA breaks. This action halts DNA replication and ultimately results in rapid cell death.[6]
Figure 1: Mechanism of action of Grepafloxacin against S. pneumoniae.
Quantitative In Vitro Activity
Grepafloxacin has consistently demonstrated potent in vitro activity against S. pneumoniae, including strains resistant to penicillin and other antimicrobial classes. Its activity is often superior to that of earlier fluoroquinolones like ciprofloxacin and ofloxacin.[3][7]
Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of Grepafloxacin and Other Fluoroquinolones against S. pneumoniae
| Fluoroquinolone | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Grepafloxacin | 0.25 | 0.38 | [8] |
| Ciprofloxacin | 1.0 | 3.0 | [8] |
| Levofloxacin | 0.75 | 1.0 | [8] |
| Sparfloxacin | 0.25 | 0.38 | [8] |
| Trovafloxacin | 0.094 | 0.125 | [8] |
| Moxifloxacin | 0.19 | 0.25 | [8] |
Data derived from a study of 77 pneumococcal isolates from middle-ear fluid.[8]
Table 2: Grepafloxacin Activity against S. pneumoniae Based on Penicillin Susceptibility
| Penicillin Susceptibility | Grepafloxacin MIC Range (µg/mL) | Grepafloxacin MIC₉₀ (µg/mL) | Other Fluoroquinolones' MIC₉₀ (µg/mL) | Reference(s) |
| Susceptible (PSSP) | 0.06 - 0.25 | 0.25 | Ciprofloxacin: 2.0, Levofloxacin: 1.0 | [2][3] |
| Intermediate (PISP) | 0.12 - 0.5 | 0.25 | Ciprofloxacin: 2.0, Levofloxacin: 1.0 | [2][3] |
| Resistant (PRSP) | 0.12 - 0.5 | 0.5 | Ciprofloxacin: 2.0, Levofloxacin: 1.0 | [2][3] |
Note: Increased resistance to penicillin did not correlate with increased resistance to grepafloxacin.[7]
Bactericidal Activity
Time-kill studies confirm the rapid bactericidal nature of grepafloxacin against S. pneumoniae. Grepafloxacin was found to be bactericidal (defined as a ≥99.9% reduction in colony-forming units) against all tested strains at a concentration of ≤0.5 µg/mL after 24 hours.[2][3] In comparison, bactericidal concentrations for other quinolones were higher: ≤1.0 µg/mL for sparfloxacin, ≤2.0 µg/mL for levofloxacin, and ≤8.0 µg/mL for ciprofloxacin.[2][3]
Experimental Protocols
Standardized methodologies are crucial for the accurate determination of in vitro antimicrobial activity. The data presented were primarily generated using broth microdilution and time-kill assays.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard protocol recommended by organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[9]
Detailed Protocol:
-
Medium Preparation: Cation-adjusted Mueller-Hinton broth is supplemented with 2-5% lysed horse blood to support the fastidious growth of S. pneumoniae.[3][9]
-
Antibiotic Dilution: A serial two-fold dilution of grepafloxacin (and other comparator agents) is prepared in the broth within a 96-well microtiter plate.
-
Inoculum Preparation: S. pneumoniae colonies from an overnight culture on a blood agar plate are suspended in saline or broth. The suspension is adjusted to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[10][11] This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[3]
-
Incubation: The inoculated plates are incubated at 35 ± 1°C for 20-24 hours in ambient air or in an atmosphere enriched with 5% CO₂.[9]
-
Reading Results: The MIC is determined as the lowest antibiotic concentration in which there is no visible growth (e.g., turbidity or a cell pellet).[10]
Figure 2: Workflow for Broth Microdilution MIC Determination.
Time-Kill Assay Protocol
This assay provides data on the rate of bactericidal activity.
Detailed Protocol:
-
Inoculum Preparation: A standardized inoculum of S. pneumoniae is prepared in supplemented Mueller-Hinton broth as described for MIC testing.
-
Exposure: The bacterial suspension is aliquoted into flasks containing grepafloxacin at various concentrations (e.g., 1x, 2x, 4x the MIC) and a growth control flask with no antibiotic.[3]
-
Sampling: At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), aliquots are removed from each flask.
-
Quantification: The samples are serially diluted and plated onto blood agar plates to determine the number of viable bacteria (CFU/mL).
-
Analysis: The change in log₁₀ CFU/mL over time is plotted for each antibiotic concentration. A ≥3-log₁₀ decrease (99.9% kill) from the initial inoculum is defined as bactericidal activity.[3]
Mechanisms of Resistance
While initially very low, resistance to fluoroquinolones in S. pneumoniae can develop, primarily through the stepwise accumulation of mutations in the target enzyme genes.
-
Target Site Mutations: The primary mechanism involves point mutations in the Quinolone Resistance-Determining Regions (QRDRs) of the parC and gyrA genes.[12]
-
First-step mutations typically occur in the parC gene (e.g., at codon Ser-79). These mutations lead to a moderate increase in MICs for some fluoroquinolones like ciprofloxacin.[12]
-
Second-step mutations subsequently occur in the gyrA gene (e.g., at codon Ser-83). The presence of mutations in both parC and gyrA confers high-level resistance.[12][13] Interestingly, for grepafloxacin, MICs >4 mg/L were associated with the gyrA mutation alone, suggesting a different primary target or resistance pathway compared to ciprofloxacin.[12]
-
-
Efflux Pumps: Overexpression of efflux pumps can also contribute to resistance by actively transporting the fluoroquinolone out of the bacterial cell, thereby reducing its intracellular concentration. The presence of the efflux pump inhibitor reserpine has been shown to lower the MICs of some quinolones in resistant mutants, confirming the role of this mechanism.[13]
Figure 3: Stepwise development of Fluoroquinolone resistance in S. pneumoniae.
Conclusion
The in vitro data robustly support the high potency of grepafloxacin against Streptococcus pneumoniae. Its activity was superior to older fluoroquinolones and was notably unaffected by penicillin resistance.[7] The methodologies for assessing this activity, primarily broth microdilution and time-kill assays, are well-established and provide a clear framework for evaluating antimicrobial efficacy. While resistance can be selected for in vitro through stepwise mutations in target enzymes, grepafloxacin's potent intrinsic activity made it a valuable agent against this key respiratory pathogen.[13][14] Despite its clinical discontinuation, the extensive in vitro characterization of grepafloxacin provides a critical benchmark and valuable insights for the ongoing development of novel fluoroquinolones and other antimicrobials targeting drug-resistant S. pneumoniae.
References
- 1. Grepafloxacin: an overview of antibacterial activity, pharmacokinetics, clinical efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Antipneumococcal Activity of Grepafloxacin Compared to That of Other Agents by Time-Kill Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Grepafloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Grepafloxacin - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. In vitro activity of grepafloxacin and 25 other antimicrobial agents against Streptococcus pneumoniae: correlation with penicillin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro activity of novel fluoroquinolones against Streptococcus pneumoniae isolated from children with acute otitis media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 11. cgspace.cgiar.org [cgspace.cgiar.org]
- 12. Relationship between mutations in parC and gyrA of clinical isolates of Streptococcus pneumoniae and resistance to ciprofloxacin and grepafloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Vitro Development of Resistance to Five Quinolones and Amoxicillin-Clavulanate in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determining the frequency of resistance of Streptococcus pneumoniae to ciprofloxacin, levofloxacin, trovafloxacin, grepafloxacin, and gemifloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
Grepafloxacin Hydrochloride's Effect on Bacterial Topoisomerase IV: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Grepafloxacin, a fluoroquinolone antibiotic, exerts its bactericidal effects by targeting essential bacterial enzymes, including topoisomerase IV.[1][2] This technical guide provides an in-depth analysis of the mechanism of action of grepafloxacin hydrochloride on bacterial topoisomerase IV, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows. Grepafloxacin has demonstrated potent inhibitory activity against topoisomerase IV, particularly in Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.[3][4][5] The primary mechanism involves the formation of a ternary complex with topoisomerase IV and bacterial DNA, which stabilizes the cleavage complex, leading to double-strand DNA breaks and subsequent cell death.[6] This document serves as a comprehensive resource for researchers engaged in the study of antibiotic mechanisms and the development of novel antibacterial agents.
Introduction
Bacterial topoisomerase IV is a type II topoisomerase composed of two ParC and two ParE subunits (also known as GrlA and GrlB in S. aureus). It plays a critical role in DNA replication, primarily in the decatenation of daughter chromosomes following replication. Inhibition of this enzyme leads to an accumulation of interlinked chromosomes, preventing cell division and ultimately causing bacterial cell death. Fluoroquinolones, including grepafloxacin, are a major class of antibiotics that target bacterial topoisomerases.[1][2] Grepafloxacin is recognized for its broad-spectrum activity, with notable potency against Gram-positive pathogens.[5] Understanding the precise interactions between grepafloxacin and topoisomerase IV is crucial for overcoming antibiotic resistance and for the rational design of new therapeutic agents.
Mechanism of Action
Grepafloxacin's primary mode of action against susceptible bacteria involves the inhibition of DNA synthesis through the targeting of DNA gyrase and topoisomerase IV.[1][2] In many Gram-positive bacteria, topoisomerase IV is the preferential target.[3] The mechanism can be dissected into the following key steps:
-
Binding to the Topoisomerase IV-DNA Complex: Grepafloxacin intercalates into the DNA at the site of enzyme-mediated cleavage and interacts with both the DNA and the ParC subunit of topoisomerase IV.
-
Formation of a Ternary Complex: The drug, enzyme, and DNA form a stable ternary complex.[6] This complex traps the topoisomerase IV in its cleavage-competent conformation.
-
Stabilization of the Cleavage Complex: Grepafloxacin prevents the religation of the double-strand break created by topoisomerase IV during its catalytic cycle.
-
Induction of Double-Strand DNA Breaks: The stabilized cleavage complexes are converted into permanent double-strand breaks, which are toxic to the bacterial cell.
-
Inhibition of DNA Replication and Cell Death: The accumulation of these DNA breaks blocks the progression of the replication fork, triggering the SOS response and ultimately leading to bactericidal effects.
Quantitative Data: Inhibitory Activity of Grepafloxacin
The inhibitory potency of grepafloxacin against bacterial topoisomerase IV has been quantified using 50% inhibitory concentration (IC50) values. These values represent the concentration of the drug required to inhibit 50% of the enzyme's activity in in vitro assays. Grepafloxacin is classified as a Type I quinolone, indicating a preference for topoisomerase IV over DNA gyrase in certain bacterial species like S. aureus.[3]
| Bacterial Species | Enzyme | IC50 (µg/mL) | Reference |
| Staphylococcus aureus | Topoisomerase IV | 3.01 | [3] |
| Staphylococcus aureus | DNA Gyrase | 17.0 | [3] |
| Streptococcus pneumoniae (Ciprofloxacin-sensitive) | Topoisomerase IV | 0.25 | [4] |
| Streptococcus pneumoniae (Ciprofloxacin-sensitive) | DNA Gyrase | >16 | [4] |
| Streptococcus pneumoniae (Ciprofloxacin-resistant Isolate 1) | Topoisomerase IV | 0.5 | [4] |
| Streptococcus pneumoniae (Ciprofloxacin-resistant Isolate 1) | DNA Gyrase | >16 | [4] |
| Streptococcus pneumoniae (Ciprofloxacin-resistant Isolate 2) | Topoisomerase IV | 1 | [4] |
| Streptococcus pneumoniae (Ciprofloxacin-resistant Isolate 2) | DNA Gyrase | >16 | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effect of grepafloxacin on bacterial topoisomerase IV.
Topoisomerase IV DNA Decatenation Assay
This assay measures the ability of topoisomerase IV to separate catenated (interlinked) DNA rings, a process that is inhibited by effective drugs.
Materials:
-
Purified bacterial topoisomerase IV
-
Kinetoplast DNA (kDNA) - a network of catenated DNA minicircles
-
Assay Buffer (5X): 200 mM HEPES-KOH (pH 7.6), 500 mM potassium glutamate, 50 mM magnesium acetate, 50 mM DTT, 2.5 mg/mL BSA
-
10 mM ATP solution
-
This compound solutions of varying concentrations
-
Stop Solution/Loading Dye: 40% (w/v) sucrose, 100 mM Tris-HCl (pH 8.0), 10 mM EDTA, 0.5 µg/µL bromophenol blue
-
Agarose gel (1%) in Tris-acetate-EDTA (TAE) buffer
-
Ethidium bromide or other DNA stain
Procedure:
-
Prepare reaction mixtures on ice in a total volume of 20 µL. For each reaction, add:
-
4 µL of 5X Assay Buffer
-
2 µL of kDNA (e.g., 100 ng/µL)
-
2 µL of grepafloxacin solution (or vehicle control)
-
x µL of sterile deionized water to bring the volume to 18 µL
-
-
Add 1 µL of 10 mM ATP to each reaction mixture.
-
Initiate the reaction by adding 1 µL of purified topoisomerase IV.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding 5 µL of Stop Solution/Loading Dye.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis at a constant voltage until the dye front has migrated an adequate distance.
-
Stain the gel with ethidium bromide and visualize under UV light. Decatenated minicircles will migrate into the gel, while the catenated kDNA will remain in the well. The IC50 is determined as the grepafloxacin concentration that inhibits 50% of the decatenation activity.
Topoisomerase IV-Mediated DNA Cleavage Assay
This assay is designed to detect the formation of the stabilized cleavage complex, a hallmark of quinolone action.
Materials:
-
Purified bacterial topoisomerase IV
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Cleavage Buffer (5X): 200 mM Tris-HCl (pH 7.5), 500 mM potassium glutamate, 50 mM MgCl₂, 50 mM DTT
-
This compound solutions of varying concentrations
-
SDS (10% solution)
-
Proteinase K (20 mg/mL)
-
Loading dye
-
Agarose gel (1%) in TAE buffer containing ethidium bromide
Procedure:
-
Prepare reaction mixtures on ice in a total volume of 20 µL. For each reaction, add:
-
4 µL of 5X Cleavage Buffer
-
1 µL of supercoiled plasmid DNA (e.g., 0.5 µg/µL)
-
2 µL of grepafloxacin solution (or vehicle control)
-
x µL of sterile deionized water to bring the volume to 19 µL
-
-
Initiate the reaction by adding 1 µL of purified topoisomerase IV.
-
Incubate the reactions at 37°C for 30 minutes.
-
Add 2 µL of 10% SDS and 1 µL of proteinase K (20 mg/mL).
-
Incubate at 37°C for another 30 minutes to digest the enzyme.
-
Add 5 µL of loading dye.
-
Load the samples onto a 1% agarose gel containing ethidium bromide.
-
Perform electrophoresis and visualize the DNA bands. The conversion of supercoiled DNA to linear DNA indicates DNA cleavage. The concentration of grepafloxacin that produces the maximum amount of linear DNA is a measure of its cleavage-inducing activity.
Conclusion
This compound is a potent inhibitor of bacterial topoisomerase IV, a critical enzyme for bacterial survival. Its mechanism of action, centered on the stabilization of a ternary drug-enzyme-DNA complex, leads to the accumulation of toxic double-strand DNA breaks. The quantitative data and experimental protocols presented in this guide provide a comprehensive framework for researchers to further investigate the nuanced interactions of grepafloxacin and other fluoroquinolones with their bacterial targets. This knowledge is fundamental to the ongoing efforts to combat antibiotic resistance and develop the next generation of antibacterial therapeutics.
References
- 1. journals.asm.org [journals.asm.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Target Preference of 15 Quinolones against Staphylococcus aureus, Based on Antibacterial Activities and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Grepafloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Topoisomerase Targeting with and Resistance to Gemifloxacin in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical Properties and Solubility of Grepafloxacin Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Grepafloxacin, a fluoroquinolone antibacterial agent, was developed for the treatment of a range of bacterial infections.[1] This technical guide provides a comprehensive overview of the critical physicochemical properties and solubility characteristics of its hydrochloride salt, Grepafloxacin Hydrochloride. Understanding these fundamental parameters is essential for researchers and professionals involved in drug development, formulation, and analytical sciences, as they directly influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation design and stability. This document presents quantitative data in structured tables, details relevant experimental protocols, and provides visualizations to illustrate key concepts and workflows.
Physicochemical Properties
This compound is the monohydrochloride salt of Grepafloxacin.[] Its chemical and physical properties are summarized in the tables below.
General Properties
| Property | Value | Source(s) |
| Chemical Name | 1-cyclopropyl-6-fluoro-5-methyl-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid hydrochloride | [] |
| Molecular Formula | C₁₉H₂₂FN₃O₃·HCl | [3] |
| Molecular Weight | 395.86 g/mol | [3] |
| Appearance | White to Pale Beige Solid | [] |
| CAS Number | 161967-81-3 | [4] |
Physicochemical Parameters
| Parameter | Value | Source(s) |
| Melting Point | >205°C (decomposes) | [] |
| pKa (Predicted) | Strongest Acidic: 5.88, Strongest Basic: 8.77 | [3] |
| logP (Octanol/Water) of Free Base (Experimental) | 2.9 | [5] |
| logP (Predicted) | -0.12 | [3] |
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical factor in its bioavailability. This compound is soluble in water.[6]
Aqueous Solubility
| Solvent | Solubility | Source(s) |
| Water | ≥ 13.33 mg/mL (33.67 mM) | [4][7] |
Organic Solvent Solubility
| Solvent | Solubility | Source(s) |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble, More soluble than in water or ethanol | [] |
| Methanol | Slightly Soluble | [] |
| Ethanol | Very Slightly Soluble | [][6] |
Note: The qualitative descriptions of solubility (e.g., "Slightly Soluble") are based on general chemical supplier information and may not represent precise quantitative measurements.
Experimental Protocols
This section outlines detailed methodologies for the experimental determination of the key physicochemical properties of this compound.
Melting Point Determination
The melting point can be determined using the capillary method as described in the United States Pharmacopeia (USP).
Principle: The temperature at which a crystalline solid transitions to a liquid is measured. For compounds that decompose, the temperature at which decomposition is observed is reported.
Apparatus:
-
Melting point apparatus with a heating block and a calibrated thermometer or temperature sensor.
-
Capillary tubes (closed at one end).
Procedure:
-
Sample Preparation: Finely powder the dry this compound. Introduce the powder into a capillary tube to a height of 2-4 mm.
-
Measurement: Place the capillary tube in the heating block of the melting point apparatus.
-
Heating: Heat the block at a rate of approximately 10°C/min until the temperature is about 30°C below the expected melting point. Then, reduce the heating rate to 1-2°C/min.
-
Observation: Record the temperature at which the substance begins to melt and the temperature at which it is completely melted or decomposes. The range between these two temperatures is the melting range.
pKa Determination (Potentiometric Titration)
Potentiometric titration is a common and accurate method for determining the acid dissociation constants (pKa) of ionizable compounds.[8][9][10][11]
Principle: The pH of a solution of the compound is measured as a function of the volume of a titrant (a strong acid or base) added. The pKa values correspond to the pH at the half-equivalence points on the titration curve.
Apparatus:
-
Potentiometer with a pH electrode.
-
Burette.
-
Stirrer.
-
Constant temperature bath.
Procedure:
-
Solution Preparation: Prepare a solution of this compound of known concentration (e.g., 0.01 M) in a suitable solvent, typically purified water or a co-solvent system if solubility is a concern.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature (e.g., 25°C).
-
Data Collection: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values can be determined from the inflection points of the resulting titration curve, often by analyzing the first or second derivative of the curve.
logP Determination (Shake-Flask Method)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability. The shake-flask method is the traditional and most reliable method for its determination.
Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water (or a suitable buffer). The concentration of the compound in each phase is measured at equilibrium, and the logP is calculated from the ratio of these concentrations.
Apparatus:
-
Separatory funnels or glass vials with screw caps.
-
Mechanical shaker or vortex mixer.
-
Centrifuge (optional).
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC).
Procedure:
-
Phase Preparation: Pre-saturate n-octanol with water (or buffer) and water (or buffer) with n-octanol.
-
Partitioning: Add a known amount of this compound to a mixture of the pre-saturated n-octanol and aqueous phases in a separatory funnel or vial.
-
Equilibration: Shake the mixture for a sufficient time (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.
-
Phase Separation: Allow the phases to separate completely. Centrifugation can be used to aid separation.
-
Quantification: Determine the concentration of this compound in both the n-octanol and aqueous phases using a validated analytical method such as UV-Vis spectroscopy or HPLC.[12]
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Solubility Determination (Equilibrium Shake-Flask Method)
This method is used to determine the equilibrium solubility of a compound in a specific solvent at a given temperature.
Principle: An excess amount of the solid compound is agitated in a solvent for a prolonged period until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined.
Apparatus:
-
Vials with screw caps.
-
Orbital shaker or rotator in a temperature-controlled environment.
-
Filtration or centrifugation equipment to separate undissolved solid.
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC).
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, buffer of a specific pH, ethanol) in a vial.
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the saturated solution by filtration (using a filter that does not adsorb the drug) or centrifugation.
-
Quantification: Analyze the clear supernatant to determine the concentration of dissolved this compound using a validated analytical method.[13]
Mechanism of Action
Grepafloxacin, like other fluoroquinolones, exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[5] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.
-
DNA Gyrase: This enzyme is primarily responsible for introducing negative supercoils into the bacterial DNA, a process necessary for the initiation of replication and transcription.
-
Topoisomerase IV: This enzyme is involved in the decatenation of daughter DNA molecules following replication, allowing for their segregation into daughter cells.
By inhibiting these enzymes, grepafloxacin leads to the accumulation of double-strand breaks in the bacterial DNA, ultimately resulting in bacterial cell death.
Conclusion
References
- 1. Grepafloxacin - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. glpbio.com [glpbio.com]
- 5. Grepafloxacin | C19H22FN3O3 | CID 72474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Potentiometric determination of acid dissociation constants (pKa) for human and veterinary antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. agilent.com [agilent.com]
- 13. dissolutiontech.com [dissolutiontech.com]
Understanding the Molecular Targets of Grepafloxacin in Bacteria: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Grepafloxacin is a fluoroquinolone antibiotic that exhibits broad-spectrum activity against a variety of bacterial pathogens.[1] Like other members of the fluoroquinolone class, its bactericidal action is achieved through the inhibition of essential bacterial enzymes responsible for DNA replication, repair, and recombination.[1][2] This technical guide provides a comprehensive overview of the molecular targets of grepafloxacin in bacteria, presenting key quantitative data, detailed experimental protocols for target analysis, and visualizations of the associated molecular pathways and experimental workflows. Although withdrawn from the market due to cardiac side effects in humans, the study of grepafloxacin's interactions with its bacterial targets remains valuable for understanding fluoroquinolone mechanisms and for the development of future antibacterial agents.
Primary Molecular Targets: DNA Gyrase and Topoisomerase IV
The primary molecular targets of grepafloxacin in bacteria are two type II topoisomerases: DNA gyrase and topoisomerase IV .[1][2] These enzymes are crucial for managing DNA topology during replication and other cellular processes.
-
DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process essential for the initiation of DNA replication and for relieving the torsional stress that arises during transcription and replication.[3][4] In many Gram-negative bacteria, DNA gyrase is the primary target of fluoroquinolones.[2][5]
-
Topoisomerase IV: The main function of topoisomerase IV is the decatenation of newly replicated daughter chromosomes, allowing for their proper segregation into daughter cells.[4][6] It also plays a role in relaxing positive supercoils. In many Gram-positive bacteria, topoisomerase IV is the primary target of fluoroquinolones.[2][5]
Grepafloxacin's interaction with these enzymes stabilizes the transient DNA-enzyme cleavage complex, leading to the accumulation of double-strand DNA breaks, which are ultimately lethal to the bacterial cell.[7][8]
Quantitative Analysis of Grepafloxacin's Activity
The inhibitory activity of grepafloxacin against its molecular targets and its overall antibacterial efficacy can be quantified using various metrics, including the 50% inhibitory concentration (IC50) against purified enzymes and the minimum inhibitory concentration (MIC) against bacterial cultures.
Table 1: Inhibitory Activity of Grepafloxacin against Bacterial Topoisomerases
| Bacterium Species | Target Enzyme | Assay | IC50 (µg/mL) | Reference |
| Staphylococcus aureus | DNA Gyrase | Supercoiling | >100 | |
| Staphylococcus aureus | Topoisomerase IV | Decatenation | 3.1 | |
| Escherichia coli | DNA Gyrase | Supercoiling | Data not available | |
| Escherichia coli | Topoisomerase IV | Decatenation | Data not available |
Table 2: Minimum Inhibitory Concentration (MIC) of Grepafloxacin against Wild-Type and Mutant Staphylococcus aureus
| Strain | Genotype | Grepafloxacin MIC (µg/mL) | Reference |
| Wild-Type | gyrA+, grlA+ | 0.125 | |
| Mutant | gyrA (mutation) | 0.5 | |
| Mutant | grlA (mutation) | 1 | |
| Mutant | gyrA (mutation), grlA (mutation) | 8 |
Note: The increase in MIC for strains with mutations in gyrA or grlA (encoding a subunit of topoisomerase IV) demonstrates that both enzymes are targets of grepafloxacin in S. aureus. The greater increase in MIC for the grlA mutant suggests that topoisomerase IV is the primary target in this organism.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the molecular targets of fluoroquinolones like grepafloxacin.
DNA Gyrase Supercoiling Assay
This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA and the inhibition of this activity by a test compound.
Materials:
-
Purified DNA gyrase (subunits GyrA and GyrB)
-
Relaxed circular plasmid DNA (e.g., pBR322)
-
Assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.75 mM ATP, 5.5 mM spermidine, 6.5% glycerol, 0.1 mg/mL BSA)
-
Grepafloxacin or other test compounds at various concentrations
-
Stop solution/loading dye (e.g., 1% SDS, 50 mM EDTA, 0.025% bromophenol blue, 5% glycerol)
-
Agarose gel (0.8-1.0%) in TBE or TAE buffer
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus and imaging system
Procedure:
-
Prepare reaction mixtures on ice. To each tube, add assay buffer, relaxed pBR322 DNA (final concentration ~5-10 nM), and the desired concentration of grepafloxacin (or DMSO as a vehicle control).
-
Initiate the reaction by adding a pre-determined amount of DNA gyrase (typically 1-2 units, where one unit is the amount of enzyme required to supercoil >90% of the relaxed DNA substrate in the absence of inhibitor).
-
Incubate the reactions at 37°C for 30-60 minutes.
-
Terminate the reactions by adding the stop solution/loading dye.
-
Load the samples onto an agarose gel. Include lanes with relaxed and supercoiled DNA as markers.
-
Perform electrophoresis until adequate separation of relaxed and supercoiled DNA is achieved.
-
Stain the gel with ethidium bromide and visualize under UV light.
-
Quantify the amount of supercoiled DNA in each lane using densitometry.
-
Calculate the percentage of inhibition for each grepafloxacin concentration relative to the no-drug control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a dose-response curve.
Topoisomerase IV Decatenation Assay
This assay assesses the ability of topoisomerase IV to separate catenated (interlinked) DNA circles and the inhibition of this process by a test compound.
Materials:
-
Purified topoisomerase IV (subunits ParC and ParE)
-
Kinetoplast DNA (kDNA), a naturally catenated network of DNA circles from trypanosomes.
-
Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 100 mM KCl, 6 mM MgCl2, 10 mM DTT, 1 mM ATP, 50 µg/mL BSA)
-
Grepafloxacin or other test compounds at various concentrations
-
Stop solution/loading dye (e.g., 1% SDS, 50 mM EDTA, 0.025% bromophenol blue, 5% glycerol)
-
Agarose gel (0.8-1.0%) in TBE or TAE buffer
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus and imaging system
Procedure:
-
Set up reaction mixtures on ice. To each tube, add assay buffer, kDNA (final concentration ~10-20 µg/mL), and the desired concentration of grepafloxacin (or DMSO as a vehicle control).
-
Start the reaction by adding a pre-determined amount of topoisomerase IV (typically 1-2 units, where one unit is the amount of enzyme required to decatenate >90% of the kDNA substrate).
-
Incubate the reactions at 37°C for 30-60 minutes.
-
Stop the reactions by adding the stop solution/loading dye.
-
Load the samples onto an agarose gel. Include a lane with kDNA substrate alone as a marker.
-
Perform electrophoresis. Catenated kDNA will remain in the well, while decatenated minicircles will migrate into the gel.
-
Stain the gel and visualize the DNA.
-
Quantify the amount of decatenated DNA that has migrated into the gel for each reaction.
-
Calculate the percentage of inhibition for each grepafloxacin concentration relative to the no-drug control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the drug concentration.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique.
Materials:
-
Bacterial strain of interest
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)
-
Grepafloxacin stock solution
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.
-
Prepare serial two-fold dilutions of grepafloxacin in the growth medium directly in the 96-well plate. The concentration range should span the expected MIC.
-
Inoculate each well (except for a sterility control well) with the prepared bacterial suspension.
-
Include a positive growth control well (bacteria and medium, no drug) and a sterility control well (medium only).
-
Incubate the plate at 35-37°C for 16-20 hours under appropriate atmospheric conditions.
-
After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of grepafloxacin at which there is no visible growth. Alternatively, a plate reader can be used to measure the optical density at 600 nm.
Visualizing Molecular Interactions and Experimental Workflows
Mechanism of Action of Grepafloxacin
The following diagram illustrates the mechanism by which grepafloxacin inhibits DNA gyrase and topoisomerase IV, leading to bacterial cell death.
Caption: Grepafloxacin inhibits DNA gyrase and topoisomerase IV, leading to replication blockage and cell death.
Experimental Workflow for IC50 Determination
The following diagram outlines the general workflow for determining the IC50 of an inhibitor against a topoisomerase enzyme.
Caption: Workflow for determining the IC50 of a topoisomerase inhibitor.
Cellular Consequences of Topoisomerase Inhibition
This diagram illustrates the downstream cellular events that occur following the inhibition of DNA gyrase and topoisomerase IV by a fluoroquinolone.
Caption: Downstream cellular effects of fluoroquinolone-mediated topoisomerase inhibition.
Conclusion
Grepafloxacin exerts its antibacterial effects by targeting the essential bacterial enzymes DNA gyrase and topoisomerase IV. The preference for one target over the other is often species-dependent, with topoisomerase IV being the primary target in Gram-positive bacteria like S. aureus and DNA gyrase being the primary target in many Gram-negative bacteria. The inhibition of these enzymes leads to the stabilization of DNA-enzyme cleavage complexes, resulting in DNA damage, the induction of the SOS response, and ultimately, bacterial cell death. The experimental protocols and quantitative data presented in this guide provide a framework for the continued investigation of fluoroquinolone-target interactions, which is crucial for the development of novel antibacterial agents to combat the growing threat of antibiotic resistance.
References
- 1. Grepafloxacin | C19H22FN3O3 | CID 72474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Topoisomerase IV - Wikipedia [en.wikipedia.org]
- 5. microbiology1.quora.com [microbiology1.quora.com]
- 6. Topoisomerase IV: Significance and symbolism [wisdomlib.org]
- 7. academic.oup.com [academic.oup.com]
- 8. What are Topoisomerase IV inhibitors and how do they work? [synapse.patsnap.com]
Methodological & Application
Application Notes and Protocols for Grepafloxacin Hydrochloride Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Grepafloxacin is a fluoroquinolone antibiotic that demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Although grepafloxacin was withdrawn from the market due to side effects, its study remains relevant for understanding fluoroquinolone resistance mechanisms and for the development of new antimicrobial agents. These application notes provide detailed, standardized protocols for determining the in vitro susceptibility of bacteria to grepafloxacin hydrochloride. The methodologies described herein are based on established standards for antimicrobial susceptibility testing, including disk diffusion, broth microdilution, and agar dilution.
Disclaimer: Grepafloxacin was withdrawn from the U.S. and worldwide markets in 1999.[1] The interpretive criteria and quality control parameters presented in this document are based on historical data and may not be present in the most current guidelines from bodies like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Quantitative Data Summary
The following tables summarize the minimum inhibitory concentration (MIC) and zone diameter interpretive criteria, along with quality control ranges for grepafloxacin against specific bacterial species.
Table 1: Interpretive Criteria for Grepafloxacin Susceptibility Testing
| Organism | Method | Disk Content | Susceptible | Intermediate | Resistant |
| Haemophilus influenzae | Broth Dilution (MIC) | - | ≤ 0.06 µg/mL | - | Not Defined |
| Haemophilus influenzae | Disk Diffusion | 5 µg | ≥ 27 mm | - | Not Defined |
| Neisseria gonorrhoeae | Agar Dilution (MIC) | - | ≤ 0.06 mg/L | - | Not Defined |
| Neisseria gonorrhoeae | Disk Diffusion | 5 µg | ≥ 37 mm | 28-36 mm | ≤ 27 mm |
| Staphylococcus species | Disk Diffusion | 5 µg | - | - | ≤ 14 mm |
| H. influenzae and parainfluenzae | Disk Diffusion | 5 µg | ≥ 18 mm | 15-17 mm | ≤ 14 mm |
Note: The "Intermediate" and "Resistant" categories for some organisms were not defined in the available literature due to the lack of resistant clinical isolates at the time of the studies.[2][3][4]
Table 2: Quality Control Ranges for Grepafloxacin Susceptibility Testing
| Quality Control Strain | Method | Disk Content | Acceptable Range |
| Haemophilus influenzae ATCC 49247 | Broth Microdilution (MIC) | - | 0.002 - 0.016 µg/mL[2] |
| Haemophilus influenzae ATCC 49247 | Disk Diffusion | 5 µg | 32 - 39 mm[2] |
| Neisseria gonorrhoeae ATCC 49226 | Agar Dilution (MIC) | - | 0.004 - 0.03 mg/L[3][4] |
| Neisseria gonorrhoeae ATCC 49226 | Disk Diffusion | 5 µg | 44 - 52 mm[3][4][5] |
Experimental Protocols
Broth Microdilution Method
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.[6][7][8]
a. Preparation of Grepafloxacin Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1000 µg/mL in a suitable solvent (e.g., sterile distilled water with dropwise addition of 1N NaOH to dissolve, followed by adjustment to a neutral pH).
-
Sterilize the stock solution by filtration through a 0.22 µm membrane filter.
-
Store the stock solution in aliquots at -20°C or below.[9]
b. Inoculum Preparation:
-
From a fresh (18-24 hours) culture on a non-selective agar plate, select 3-5 well-isolated colonies of the test organism.
-
Transfer the colonies to a tube containing a suitable broth (e.g., Mueller-Hinton Broth for non-fastidious organisms).
-
Incubate the broth culture at 35 ± 2°C until it achieves a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[10]
-
Dilute the adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[10]
c. Procedure:
-
Dispense 50 µL of the appropriate sterile broth into each well of a 96-well microtiter plate.
-
Perform serial two-fold dilutions of the grepafloxacin stock solution in the microtiter plate to achieve the desired final concentration range.
-
Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.[11]
-
Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).
-
Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.[7][8] For fastidious organisms like Haemophilus spp. and Neisseria spp., use appropriate media (e.g., Haemophilus Test Medium, GC agar base with supplements) and incubate in a CO₂-enriched atmosphere.[5]
d. Interpretation of Results:
-
Following incubation, examine the plates for visible bacterial growth (turbidity).
-
The MIC is the lowest concentration of grepafloxacin that completely inhibits visible growth of the organism.[7]
Agar Dilution Method
This method is considered a gold standard for MIC determination and involves incorporating the antimicrobial agent into an agar medium.[12]
a. Preparation of Grepafloxacin-Containing Agar Plates:
-
Prepare a series of dilutions of the grepafloxacin stock solution.
-
For each concentration, add 1 part of the grepafloxacin dilution to 9 parts of molten and cooled (45-50°C) Mueller-Hinton agar (or other appropriate agar for fastidious organisms).
-
Mix thoroughly and pour the agar into sterile petri dishes to a depth of 3-4 mm.
-
Allow the plates to solidify at room temperature.
-
Prepare a control plate containing no antibiotic.
b. Inoculum Preparation:
-
Prepare the inoculum as described for the broth microdilution method to a turbidity equivalent to a 0.5 McFarland standard.
-
Further dilute the inoculum to achieve a final concentration of approximately 10⁷ CFU/mL.
c. Procedure:
-
Using an inoculum-replicating apparatus, spot a defined volume (e.g., 1-2 µL) of the standardized inoculum onto the surface of each agar plate, resulting in a final inoculum of approximately 10⁴ CFU per spot.[6][12]
-
Allow the inoculum spots to dry completely before inverting the plates.
-
Incubate the plates at 35 ± 2°C for 16-20 hours.[12]
d. Interpretation of Results:
-
The MIC is the lowest concentration of grepafloxacin at which there is no growth, a barely visible haze, or a single colony.
Disk Diffusion (Kirby-Bauer) Method
This method assesses the susceptibility of a bacterium to an antimicrobial agent impregnated on a paper disk.[13]
a. Materials:
-
Grepafloxacin disks (5 µg).
-
Mueller-Hinton agar plates (or appropriate medium for fastidious organisms).[5]
-
Sterile cotton swabs.
-
0.5 McFarland turbidity standard.
b. Inoculum Preparation:
-
Prepare a bacterial inoculum with a turbidity matching the 0.5 McFarland standard as described previously.[13]
c. Procedure:
-
Within 15 minutes of adjusting the inoculum turbidity, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube.
-
Streak the entire surface of the Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees between each streaking to ensure even coverage.[5][13]
-
Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[13]
-
Aseptically apply the 5 µg grepafloxacin disk to the surface of the agar.
-
Gently press the disk to ensure complete contact with the agar.
-
Incubate the plates in an inverted position at 35 ± 2°C for 16-18 hours (20-24 hours for fastidious organisms).[5]
d. Interpretation of Results:
-
After incubation, measure the diameter of the zone of complete inhibition in millimeters.
-
Interpret the results based on the zone diameter interpretive criteria provided in Table 1.
Visualizations
Caption: Workflow for Broth Microdilution Susceptibility Testing.
Caption: Workflow for Agar Dilution Susceptibility Testing.
Caption: Workflow for Disk Diffusion Susceptibility Testing.
References
- 1. Grepafloxacin | Johns Hopkins ABX Guide [hopkinsguides.com]
- 2. Tentative criteria for determining the in vitro susceptibilities of Haemophilus influenzae, including quality control parameters, to two fluoroquinolones (grepafloxacin and PD 131628) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Tentative interpretive criteria and quality control parameters for in-vitro susceptibility testing of Neisseria gonorrhoeae to two fluoroquinolones (PD 131628 and grepafloxacin (OPC 17116)) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hardydiagnostics.com [hardydiagnostics.com]
- 6. cmdr.ubc.ca [cmdr.ubc.ca]
- 7. Broth microdilution - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. cgspace.cgiar.org [cgspace.cgiar.org]
- 10. researchgate.net [researchgate.net]
- 11. rr-asia.woah.org [rr-asia.woah.org]
- 12. Agar dilution - Wikipedia [en.wikipedia.org]
- 13. asm.org [asm.org]
Application Notes and Protocols: Using Grepafloxacin Hydrochloride in Bacterial Resistance Mechanism Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Grepafloxacin is a broad-spectrum fluoroquinolone antibiotic that acts by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[1][2] Although it was withdrawn from clinical use due to cardiovascular side effects, its potent activity and specific interactions with bacterial targets make it a valuable tool for in vitro studies of bacterial resistance mechanisms.[1] Understanding how bacteria develop resistance to grepafloxacin provides insights into the broader challenges of fluoroquinolone resistance.
The primary mechanisms of resistance to fluoroquinolones are mutations in the target enzymes (DNA gyrase and topoisomerase IV) and the increased expression of efflux pumps that expel the drug from the bacterial cell.[3] Grepafloxacin has been noted for its potent activity against various Gram-positive and Gram-negative pathogens and for being a poor substrate for certain efflux pumps like NorA in Staphylococcus aureus, making it a useful comparator in efflux studies.[4][5]
These notes provide detailed protocols for key experiments designed to investigate these resistance mechanisms using grepafloxacin hydrochloride.
Core Concepts and Mechanisms
Mechanism of Action
Grepafloxacin targets and traps DNA gyrase and topoisomerase IV on the bacterial chromosome. This action prevents the re-ligation of DNA strands during replication, leading to the accumulation of double-strand breaks and subsequent cell death.[3][6] In many Gram-positive bacteria, topoisomerase IV is the primary target, while in many Gram-negative bacteria, DNA gyrase is the primary target.[3][6]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Grepafloxacin | C19H22FN3O3 | CID 72474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 4. Grepafloxacin: microbiological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibacterial activity of grepafloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
Grepafloxacin Hydrochloride Solutions for In Vitro Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Grepafloxacin is a fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2][3] Its mechanism of action involves the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, essential enzymes for bacterial DNA replication, transcription, and repair.[4] This document provides detailed protocols for the preparation of grepafloxacin hydrochloride solutions and their application in common in vitro assays, including minimum inhibitory concentration (MIC) determination and cytotoxicity assessment.
Data Presentation
This compound Properties
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₂FN₃O₃ · HCl | [5] |
| Molecular Weight | 395.9 g/mol (hydrochloride salt) | [5] |
| Solubility (Water) | ≥ 13.33 mg/mL (33.67 mM) | N/A |
In Vitro Antimicrobial Activity of Grepafloxacin
The following table summarizes the minimum inhibitory concentrations (MICs) of grepafloxacin against various bacterial species.
| Organism | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference |
| Streptococcus pneumoniae (penicillin-sensitive and resistant) | Highly Active | [2] | ||
| Staphylococcus aureus | Highly Active | [2] | ||
| Streptococcus pyogenes | Highly Active | [2] | ||
| Streptococcus agalactiae | Highly Active | [2] | ||
| Gram-negative pathogens (overall) | Highly Active | [2] | ||
| Mycoplasma spp. | 0.03 - 2 | [6] | ||
| Legionella pneumophila | 0.008 - 0.06 | 0.008 | 0.03 | [5] |
| Mycobacterium avium | Comparable to levofloxacin | [7] |
Experimental Protocols
Preparation of this compound Stock Solutions
This protocol describes the preparation of a 10 mg/mL stock solution of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile, nuclease-free water
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a sterile environment. For a 10 mg/mL stock solution, weigh 10 mg of the powder.
-
Dissolution:
-
Primary Solvent (DMSO): Add the weighed this compound to a sterile tube. Add a small volume of sterile DMSO to dissolve the powder completely. For 10 mg, start with 500 µL of DMSO and vortex thoroughly.[8] Ensure complete dissolution.
-
Aqueous Dilution (Optional): For assays where DMSO might interfere, a stock solution in water can be prepared, leveraging its water solubility of ≥ 13.33 mg/mL. [N/A] However, for higher concentrations and long-term storage, DMSO is recommended.
-
-
Final Volume Adjustment: Once dissolved, add sterile DMSO to reach the final desired concentration. For a 10 mg/mL solution, if you started with 10 mg of powder, the final volume will be 1 mL.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[9]
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid cytotoxicity.[9]
Minimum Inhibitory Concentration (MIC) Assay Protocol (Broth Microdilution)
This protocol outlines the determination of the MIC of grepafloxacin against a bacterial strain using the broth microdilution method.[10][11][12]
Materials:
-
This compound stock solution (prepared as described above)
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Bacterial Inoculum Preparation:
-
Culture the bacterial strain overnight in the appropriate broth.
-
Dilute the overnight culture in fresh broth to achieve a standardized turbidity, typically equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Further dilute the adjusted inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Serial Dilution of Grepafloxacin:
-
Add 100 µL of sterile broth to all wells of a 96-well plate except the first column.
-
Add 200 µL of the highest desired concentration of grepafloxacin (prepared by diluting the stock solution in broth) to the first well of each row to be tested.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 100 µL from the last well. This will create a gradient of grepafloxacin concentrations.
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Controls:
-
Growth Control: A well containing broth and the bacterial inoculum but no grepafloxacin.
-
Sterility Control: A well containing only broth to check for contamination.
-
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of grepafloxacin that completely inhibits visible growth of the bacteria.[13] This can be assessed visually or by measuring the optical density (OD) at 600 nm using a plate reader.
Cytotoxicity Assay Protocol (MTT Assay)
This protocol describes how to assess the cytotoxicity of grepafloxacin on a mammalian cell line using a standard MTT assay.[14]
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., acidified isopropanol or DMSO)
-
Sterile 96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO₂ incubator at 37°C.
-
Compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in complete cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of grepafloxacin.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest grepafloxacin concentration) and an untreated control.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a CO₂ incubator at 37°C.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on a plate shaker to ensure complete dissolution.
-
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the untreated control. The IC₅₀ value (the concentration of grepafloxacin that inhibits 50% of cell growth) can be determined by plotting cell viability against the log of the grepafloxacin concentration.
Mandatory Visualizations
Grepafloxacin Mechanism of Action
Caption: Mechanism of action of Grepafloxacin.
Experimental Workflow for MIC Determination
Caption: Workflow for MIC determination.
Grepafloxacin's Effect on Cytokine Production
Caption: Grepafloxacin's inhibitory effect on cytokine production.[15]
References
- 1. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 2. Comparative in vitro activity of gatifloxacin, grepafloxacin, levofloxacin, moxifloxacin and trovafloxacin against 4151 Gram-negative and Gram-positive organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Grepafloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Grepafloxacin | C19H22FN3O3 | CID 72474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. In-vitro activity of grepafloxacin, a new fluoroquinolone, against mycoplasmas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. idexx.dk [idexx.dk]
- 14. abbexa.com [abbexa.com]
- 15. Effect of grepafloxacin on cytokine production in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Grepafloxacin for Experimental Mycoplasma pneumoniae Infection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for an experimental model of Mycoplasma pneumoniae infection in mice and its treatment with grepafloxacin. The protocols are based on established methodologies for M. pneumoniae research and data on the in-vitro efficacy and pharmacokinetics of grepafloxacin.
Introduction
Mycoplasma pneumoniae is a significant cause of community-acquired respiratory tract infections. The lack of a cell wall renders it resistant to many common antibiotics, including beta-lactams. Fluoroquinolones, such as grepafloxacin, have demonstrated in-vitro activity against M. pneumoniae and are a focus of research for effective treatment strategies. This document outlines a murine model to assess the in-vivo efficacy of grepafloxacin against M. pneumoniae infection.
Data Presentation
The following tables summarize expected quantitative outcomes based on in-vitro studies of grepafloxacin and in-vivo studies of other fluoroquinolones in similar models. These tables are for illustrative purposes to guide experimental design and data analysis.
Table 1: In-Vitro Susceptibility of Mycoplasma pneumoniae to Grepafloxacin and Comparator Antimicrobials
| Antimicrobial Agent | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) |
| Grepafloxacin | 0.06 - 0.5 | 0.125 | 0.25 |
| Ofloxacin | 0.25 - 2.0 | 0.5 | 1.0 |
| Clarithromycin | ≤0.008 - 0.06 | 0.015 | 0.03 |
| Doxycycline | 0.12 - 1.0 | 0.25 | 0.5 |
Note: Data is compiled from in-vitro studies.[1]
Table 2: Expected In-Vivo Efficacy of Grepafloxacin in a Murine Model of M. pneumoniae Pneumonia
| Treatment Group | Mean Lung Bacterial Load (log10 CFU/g) | Mean Histopathology Score | Key Cytokine Levels in BALF (pg/mL) |
| TNF-α | |||
| Infected + Vehicle | 6.5 | 15 | 150 |
| Infected + Grepafloxacin | < 3.0 | 5 | 50 |
| Uninfected Control | Not Detected | 0 | < 20 |
Note: This table presents hypothetical data based on the expected efficacy of fluoroquinolones in reducing bacterial load and inflammation. Actual results may vary.
Experimental Protocols
Preparation of Mycoplasma pneumoniae Inoculum
This protocol describes the preparation of a standardized bacterial suspension for inducing infection in mice.
Materials:
-
Mycoplasma pneumoniae reference strain (e.g., ATCC 15531)
-
PPLO Broth and Agar (BD Difco™)
-
Fetal Bovine Serum (FBS)
-
Yeast Extract
-
Phosphate-Buffered Saline (PBS), sterile
-
Spectrophotometer
-
Centrifuge
Protocol:
-
Culture M. pneumoniae in PPLO broth supplemented with 20% FBS and 10% yeast extract at 37°C until the mid-logarithmic phase of growth is reached.
-
Monitor growth by observing the color change of the medium and by measuring the optical density at 600 nm.
-
Harvest the mycoplasmas by centrifugation at 12,000 x g for 20 minutes at 4°C.
-
Wash the pellet twice with sterile PBS.
-
Resuspend the pellet in PBS to the desired concentration (e.g., 1 x 108 Colony-Forming Units (CFU)/mL).
-
Verify the final concentration by serial dilution and plating on PPLO agar.
Murine Model of Mycoplasma pneumoniae Infection
This protocol details the induction of pneumonia in a mouse model.
Materials:
-
Female BALB/c mice, 6-8 weeks old
-
M. pneumoniae inoculum (from Protocol 1)
-
Anesthetic (e.g., isoflurane)
-
Micropipette
Protocol:
-
Anesthetize the mice using a calibrated vaporizer with isoflurane.
-
Once anesthetized, hold the mouse in a supine position.
-
Instill 50 µL of the M. pneumoniae inoculum (containing approximately 5 x 106 CFU) intranasally.
-
Administer the inoculum slowly to allow for inhalation into the lungs.
-
Monitor the mice daily for clinical signs of infection, such as ruffled fur, lethargy, and weight loss.
Grepafloxacin Treatment Regimen
This protocol outlines the administration of grepafloxacin to infected mice.
Materials:
-
Grepafloxacin powder
-
Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
Protocol:
-
Prepare a stock solution of grepafloxacin in the chosen vehicle. A suggested dose is 50 mg/kg, administered once daily. This dose is based on pharmacokinetic data showing good lung penetration and the MIC of the organism.[2]
-
Initiate treatment 24 hours post-infection.
-
Administer the grepafloxacin suspension or vehicle control to the respective groups of mice via oral gavage.
-
Continue treatment for a predetermined duration, typically 5-7 days.
-
Monitor mice for any adverse effects of the treatment.
Assessment of Treatment Efficacy
These protocols describe the methods to evaluate the effectiveness of grepafloxacin treatment.
4.1. Quantification of Pulmonary Bacterial Load
-
At the end of the treatment period, euthanize the mice.
-
Aseptically remove the lungs.
-
Homogenize the lung tissue in sterile PBS.
-
Perform serial dilutions of the lung homogenate and plate on PPLO agar.
-
Incubate the plates at 37°C for 7-14 days and count the CFU to determine the bacterial load per gram of lung tissue.
4.2. Histopathological Analysis of Lung Tissue
-
Perfuse the lungs with 10% neutral buffered formalin.
-
Embed the fixed lung tissue in paraffin and section.
-
Stain the sections with Hematoxylin and Eosin (H&E).
-
Examine the slides under a microscope and score for inflammation, including peribronchial and perivascular infiltrates, and alveolar damage, on a scale of 0 to 4 (0 = no inflammation, 4 = severe inflammation).
4.3. Cytokine Analysis in Bronchoalveolar Lavage Fluid (BALF)
-
After euthanasia, cannulate the trachea and perform bronchoalveolar lavage with sterile PBS.
-
Centrifuge the collected BALF to pellet the cells.
-
Collect the supernatant and store it at -80°C until analysis.
-
Use a multiplex immunoassay (e.g., Luminex) or individual ELISAs to quantify the levels of key pro-inflammatory cytokines such as TNF-α, IL-6, and IFN-γ.
Mandatory Visualizations
Caption: Experimental workflow for evaluating grepafloxacin efficacy.
Caption: Key signaling pathway in M. pneumoniae infection.
References
Application Notes and Protocols: Grepafloxacin Hydrochloride as a Reference Standard in Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Grepafloxacin hydrochloride is a fluoroquinolone antibiotic that, despite its withdrawal from the market in some regions due to side effects, remains a crucial reference standard for analytical chemists.[1] Its use is essential for the accurate quantification and quality control of related fluoroquinolone antibiotics and for monitoring potential impurities in pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for this purpose, offering high resolution, sensitivity, and specificity.[2][3]
These application notes provide detailed protocols and methodologies for the use of this compound as a reference standard in HPLC analysis, including assay determination and impurity profiling. The provided methods are based on established practices for the analysis of fluoroquinolones and are intended to serve as a comprehensive guide for laboratory personnel.
Data Presentation
The following tables summarize key quantitative data for a typical stability-indicating HPLC method for Grepafloxacin analysis.
Table 1: Chromatographic Conditions and System Suitability
| Parameter | Value |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.025M Orthophosphoric Acid (pH 3.0 with Triethylamine) (40:60 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection Wavelength | 278 nm |
| Column Temperature | Ambient (Approx. 25°C) |
| Retention Time of Grepafloxacin | Approximately 7-9 minutes |
| Tailing Factor | ≤ 1.5 |
| Theoretical Plates | ≥ 2000 |
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.05 - 50 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | ~0.01 µg/mL |
| Limit of Quantitation (LOQ) | ~0.05 µg/mL |
| Accuracy (Recovery) | 98.0% - 102.0% |
| Precision (RSD) | ≤ 2.0% |
Experimental Protocols
Preparation of Standard and Sample Solutions
1.1. This compound Reference Standard Stock Solution (100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound Reference Standard.
-
Transfer the weighed standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase (diluent) and sonicate for 15 minutes to dissolve.
-
Allow the solution to cool to room temperature.
-
Make up the volume to 100 mL with the mobile phase and mix well.
1.2. Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 0.5, 1, 5, 10, 25, and 50 µg/mL). These solutions will be used to construct the calibration curve.
1.3. Sample Solution Preparation (for Assay of a Drug Product):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of Grepafloxacin and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 30 minutes with intermittent shaking to ensure complete dissolution of the active pharmaceutical ingredient (API).
-
Allow the solution to cool to room temperature.
-
Make up the volume to 100 mL with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm nylon syringe filter, discarding the first few mL of the filtrate.
-
Dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range.
Chromatographic Analysis
-
Set up the HPLC system with the chromatographic conditions specified in Table 1.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the absence of interfering peaks.
-
Inject the prepared working standard solutions in ascending order of concentration.
-
Inject the prepared sample solution.
-
Inject a standard solution after a series of sample injections to monitor system suitability.
Data Analysis
-
Record the peak areas of the Grepafloxacin peak in the chromatograms of the standard and sample solutions.
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Determine the concentration of Grepafloxacin in the sample solution from the calibration curve.
-
Calculate the amount of Grepafloxacin in the drug product.
Forced Degradation Studies (for Stability-Indicating Method Development)
To ensure the specificity of the HPLC method, forced degradation studies should be performed on the Grepafloxacin drug substance. This involves subjecting the drug to various stress conditions to generate potential degradation products.
4.1. Acid Hydrolysis:
-
Dissolve 10 mg of Grepafloxacin in 10 mL of 0.1 M HCl.
-
Reflux the solution for a specified period (e.g., 4 hours) at 60°C.
-
Cool the solution and neutralize it with an appropriate volume of 0.1 M NaOH.
-
Dilute the solution with the mobile phase to a suitable concentration for HPLC analysis.
4.2. Base Hydrolysis:
-
Dissolve 10 mg of Grepafloxacin in 10 mL of 0.1 M NaOH.
-
Reflux the solution for a specified period (e.g., 4 hours) at 60°C.
-
Cool the solution and neutralize it with an appropriate volume of 0.1 M HCl.
-
Dilute the solution with the mobile phase for analysis.
4.3. Oxidative Degradation:
-
Dissolve 10 mg of Grepafloxacin in 10 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for a specified period (e.g., 24 hours).
-
Dilute the solution with the mobile phase for analysis.
4.4. Thermal Degradation:
-
Expose the solid Grepafloxacin drug substance to dry heat (e.g., 105°C) for a specified period (e.g., 24 hours).
-
Dissolve the heat-treated sample in the mobile phase to a suitable concentration for analysis.
4.5. Photolytic Degradation:
-
Expose the solid Grepafloxacin drug substance to UV light (e.g., 254 nm) or sunlight for a specified period.
-
Dissolve the exposed sample in the mobile phase for analysis.
After subjecting the drug to these stress conditions, the resulting solutions are analyzed by the developed HPLC method to ensure that the degradation product peaks are well-resolved from the main Grepafloxacin peak, thus demonstrating the stability-indicating nature of the method.
Visualizations
References
Application Notes and Protocols for the Quantification of Grepafloxacin in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of grepafloxacin, a fluoroquinolone antibiotic, in various biological matrices. The protocols outlined below are essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment.
Introduction
Accurate and reliable quantification of grepafloxacin in biological samples such as plasma, serum, and urine is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. This document details two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Capillary Zone Electrophoresis (CZE) with UV detection. These methods offer the necessary sensitivity, specificity, and robustness for bioanalytical applications.
Table 1: Comparison of Analytical Methods for Grepafloxacin Quantification
| Parameter | HPLC-UV | Capillary Zone Electrophoresis-UV |
| Biological Matrix | Plasma, Urine | Urine |
| Sample Preparation | Liquid-Liquid Extraction | Dilution |
| Linearity Range | Plasma: 0.05 - 5 µg/mLUrine: 0.5 - 500 µg/mL[1] | 1.0 - 120.0 µg/mL[2] |
| Limit of Quantification (LOQ) | Plasma: 0.05 µg/mLUrine: 0.5 µg/mL[1] | Not explicitly stated, Detection Limit is 0.2 µg/mL[2] |
| Recovery | ~93.7%[1] | 94.5% - 103%[2] |
| Precision (RSD %) | < 10% (within- and between-day)[1] | 1.74% - 3.37%[2] |
| Internal Standard | Pefloxacin[1] | Piromidic acid[2] |
Experimental Protocols
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the simultaneous determination of grepafloxacin in human plasma and urine.[1]
1. Sample Preparation (Liquid-Liquid Extraction)
A robust liquid-liquid extraction is employed to isolate the analyte from the biological matrix.
-
Workflow Diagram:
Caption: Workflow for HPLC sample preparation.
-
Protocol:
-
Pipette 1 mL of plasma or urine into a 10 mL glass tube.
-
Add the internal standard (pefloxacin).
-
Add 200 µL of 1 M NaOH.
-
Add 6 mL of a 1:1 (v/v) mixture of dichloromethane and diethyl ether.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 2500 x g for 10 minutes.
-
Transfer the organic (lower) layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject 50 µL of the reconstituted sample into the HPLC system.
-
2. Chromatographic Conditions
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column.
-
Mobile Phase: A linear gradient elution is used. The exact composition and gradient program should be optimized based on the specific column and system. A common mobile phase for fluoroquinolone analysis consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: 280 nm.[1]
-
Temperature: Ambient.
3. Method Validation
The method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, limit of detection (LOD), and limit of quantification (LOQ).[3][4]
-
Linearity: A linear relationship (correlation coefficient > 0.999) was observed over the concentration ranges of 0.05 to 5 mg/L for grepafloxacin in plasma and 0.5 to 500 mg/L in urine.[1]
-
Recovery: The average recovery for grepafloxacin was 93.7%.[1]
-
Precision: The coefficients of variation for within- and between-day analyses were less than 10%.[1]
Method 2: Capillary Zone Electrophoresis with UV Detection (CZE-UV)
This method provides a simple and rapid determination of grepafloxacin in urine samples.[2]
1. Sample Preparation
Sample preparation for CZE is minimal, which is a significant advantage.
-
Workflow Diagram:
References
- 1. Simultaneous determination of grepafloxacin, ciprofloxacin, and theophylline in human plasma and urine by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of grepafloxacin and clinafloxacin by capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. wjarr.com [wjarr.com]
Troubleshooting & Optimization
Grepafloxacin Hydrochloride Synthesis: A Technical Support Center for Yield Optimization
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of grepafloxacin hydrochloride. Our aim is to facilitate the optimization of reaction conditions to achieve improved yields and purity.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for grepafloxacin, and which is recommended for higher yields?
A1: The most cited synthetic pathway for grepafloxacin involves a multi-step process starting from a substituted aniline. A key challenge in the synthesis is the regioselective introduction of the methyl group at the C-5 position of the quinolone ring. The Gould-Jacobs reaction is a classical method for forming the quinolone core, though it often requires high temperatures which can lead to side reactions and reduced yields.[1][2] A more controlled approach involves protecting the more reactive C-8 position to direct methylation to the C-5 position. While direct comparative yield data for different complete routes to grepafloxacin is scarce in publicly available literature, optimization of the cyclization and subsequent substitution reactions is critical for maximizing the overall yield.
Q2: What are the critical parameters to control during the cyclization step to form the quinolone core?
A2: The cyclization step is crucial for yield and purity. Key parameters to control include:
-
Temperature: High temperatures (often >250 °C in traditional methods) can promote cyclization but may also lead to decomposition and side-product formation.[2] Microwave-assisted synthesis can sometimes offer better control and improved yields by reducing reaction times.[3]
-
Solvent: High-boiling point solvents like Dowtherm A or diphenyl ether are commonly used to achieve the necessary temperatures for thermal cyclization.[2] However, their removal can be challenging.
-
Catalyst: While the traditional Gould-Jacobs reaction is often thermally driven, modern methods for quinolone synthesis explore various catalysts, including copper and palladium-based systems, which can allow for milder reaction conditions and potentially higher yields.[4][5]
Q3: What are the common impurities encountered in this compound synthesis?
A3: Impurities can arise from starting materials, intermediates, side reactions, and degradation products.[6][7][8] For grepafloxacin, potential impurities include:
-
Positional isomers: Incorrect substitution of the methyl group or the piperazine moiety.
-
Over-alkylated or under-alkylated products: Incomplete or excessive reaction at various stages.
-
Decarboxylated byproducts: Loss of the carboxylic acid group, particularly under harsh thermal conditions.
-
Residual starting materials and reagents.
-
(R)-Grepafloxacin: As grepafloxacin is a racemic mixture, the individual enantiomers could be considered impurities if an enantiomerically pure product is desired.[9]
Q4: How can the final product, this compound, be effectively purified?
A4: Purification is typically achieved through recrystallization. The choice of solvent is critical and may require experimentation. The crude grepafloxacin free base is first isolated and then converted to the hydrochloride salt. A common procedure involves dissolving the crude product in an appropriate solvent, treating it with hydrochloric acid, and then inducing crystallization by cooling or adding an anti-solvent. Washing the filtered solid with a suitable solvent, like cold acetonitrile or ethanol, helps remove residual impurities.[10] The final product should be dried under vacuum to remove residual solvents.[11]
Section 2: Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield in the initial condensation of aniline with diethyl ethoxymethylenemalonate (Gould-Jacobs) | - Incomplete reaction. - Side reactions due to high temperature. | - Increase the reaction time or use a slight excess of the malonate reagent. - Consider microwave-assisted heating to shorten reaction time and potentially reduce thermal decomposition.[3] - Ensure the aniline starting material is pure. |
| Poor regioselectivity during methylation (formation of 8-methyl isomer) | The C-8 position is electronically favored for electrophilic substitution over the C-5 position.[12] | - Employ a protecting group strategy. A common approach involves introducing a removable group (e.g., a silyl group) at the C-8 position to block its reactivity before methylation at C-5.[12] |
| Low yield during the thermal cyclization to form the quinolone ring | - Insufficient temperature for cyclization. - Decomposition of the intermediate or product at high temperatures. - Inefficient heat transfer in the reaction vessel. | - Gradually increase the temperature of the high-boiling solvent (e.g., Dowtherm A) and monitor the reaction progress by TLC or HPLC.[2] - Use a well-stirred reaction mixture to ensure uniform heating. - Explore alternative cyclization methods using catalysts (e.g., copper or palladium-based) that may allow for lower reaction temperatures.[4][5] |
| Formation of byproducts during the nucleophilic substitution with 3-methylpiperazine | - Reaction with other reactive sites on the quinolone core. - Use of excess reagent leading to di-substitution or other side reactions. - Impure 3-methylpiperazine. | - Ensure the starting quinolone intermediate is pure. - Carefully control the stoichiometry of the 3-methylpiperazine. - Use purified 3-methylpiperazine. - Optimize the reaction temperature and time to favor the desired substitution. |
| Difficulty in precipitating this compound | - Incorrect pH. - Inappropriate solvent system for crystallization. - Presence of impurities that inhibit crystallization. | - Adjust the pH carefully with hydrochloric acid to ensure complete salt formation. - Experiment with different solvent/anti-solvent systems for crystallization. - Attempt to purify the crude grepafloxacin free base by column chromatography before salt formation. |
| Final product is off-color or fails purity analysis (e.g., by HPLC) | - Presence of colored impurities from starting materials or side reactions. - Residual solvents. - Incomplete removal of byproducts. | - Treat the solution of the crude product with activated charcoal before crystallization to remove colored impurities. - Ensure the final product is thoroughly washed with an appropriate solvent. - Dry the final product under high vacuum for an extended period to remove residual solvents. - Re-crystallize the product if necessary. |
Section 3: Experimental Protocols
General Synthetic Workflow for Grepafloxacin
This workflow is based on a plausible synthetic route and principles of quinolone synthesis.[12]
Caption: General workflow for Grepafloxacin synthesis.
Detailed Protocol for Nucleophilic Substitution and Salt Formation
This is a representative protocol based on general procedures for similar fluoroquinolones and may require optimization.
Objective: To synthesize 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(3-methyl-1-piperazinyl)-quinoline-3-carboxylic acid (Grepafloxacin) from 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid and its conversion to the hydrochloride salt.
Materials:
-
7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid
-
2-methylpiperazine (or 3-methylpiperazine, depending on desired isomer)
-
Dimethyl sulfoxide (DMSO)
-
Methanol
-
Water
-
Hydrochloric acid (e.g., 2M solution)
-
Acetonitrile
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, combine 1 equivalent of 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid with 3 equivalents of 2-methylpiperazine in dimethyl sulfoxide (DMSO).[13]
-
Reaction: Heat the mixture to 140°C for 2 hours.[13] Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: After the reaction is complete, concentrate the solution under high vacuum to remove the DMSO.[13]
-
Precipitation of Free Base: Add water to the residue and heat to approximately 90°C. The crude grepafloxacin free base should precipitate.[13]
-
Isolation of Free Base: Cool the mixture and filter the precipitate. Wash the solid with methanol and water.[13]
-
Salt Formation: Suspend the crude grepafloxacin free base in water and dissolve it by the dropwise addition of 2M hydrochloric acid until a clear solution is obtained.[11]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, heat with stirring at 50°C for 15-20 minutes, and then filter.[11]
-
Crystallization: Cool the filtrate to induce crystallization of this compound. The process can be aided by the addition of an anti-solvent like acetonitrile.
-
Final Isolation and Drying: Filter the crystalline product, wash with a small amount of cold acetonitrile or another suitable solvent, and dry under vacuum to a constant weight.
Section 4: Data Presentation
Table 1: Optimization of the Cyclization Step for a Quinolone Analogue
Data adapted from a study on a similar quinolone synthesis and is for illustrative purposes.
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaH | THF | Reflux | 12 | 10 |
| 2 | NaOMe | Methanol | Reflux | 12 | No Product |
| 3 | NaOtBu | t-Butanol | Reflux | 12 | No Product |
| 4 | LiHMDS | THF | Reflux | 6 | 85 |
This table illustrates how changing the base and solvent system can dramatically impact the yield of the cyclization reaction.
Table 2: Analytical Methods for Monitoring Grepafloxacin Synthesis
| Analytical Technique | Application in Grepafloxacin Synthesis | Key Parameters to Monitor |
| High-Performance Liquid Chromatography (HPLC) | - Monitoring reaction progress. - Purity assessment of intermediates and final product. - Quantification of impurities. | - Retention times of starting materials, intermediates, product, and known impurities. - Peak area percentage for purity determination. |
| Thin Layer Chromatography (TLC) | - Rapid, qualitative monitoring of reaction progress. - Identification of appropriate solvent systems for column chromatography. | - Disappearance of starting material spots and appearance of product spots. - Rf values. |
| Mass Spectrometry (MS) | - Confirmation of the molecular weight of intermediates and the final product. - Identification of unknown impurities when coupled with HPLC (LC-MS). | - Molecular ion peak (m/z) corresponding to the expected compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | - Structural elucidation of intermediates and the final product. - Confirmation of regioselectivity (e.g., position of the methyl group). | - Chemical shifts, integration, and coupling constants consistent with the expected structures. |
| Infrared (IR) Spectroscopy | - Identification of key functional groups. | - Presence of characteristic peaks for carbonyls (acid and ketone), N-H, and C-F bonds. |
Section 5: Visualizing the Synthesis and Troubleshooting Logic
Logical Flow for Troubleshooting Low Yield
References
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. rroij.com [rroij.com]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. ablelab.eu [ablelab.eu]
- 11. WO2003010144A2 - A process for synthesis of fluoroquinolonic derivatives - Google Patents [patents.google.com]
- 12. Grepafloxacin - Wikipedia [en.wikipedia.org]
- 13. prepchem.com [prepchem.com]
Identifying and mitigating interference in grepafloxacin HPLC assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating interference in grepafloxacin High-Performance Liquid Chromatography (HPLC) assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in grepafloxacin HPLC assays?
A1: Interference in grepafloxacin HPLC assays can originate from several sources:
-
Matrix Effects: Endogenous components from biological samples (e.g., plasma, urine) can co-elute with grepafloxacin, causing ion suppression or enhancement and affecting peak quantification.[1][2][3]
-
Degradation Products: Grepafloxacin can degrade under stress conditions such as acidic or basic hydrolysis, oxidation, and photolysis, leading to the formation of products that may have similar retention times to the parent drug.[4][5][6]
-
Co-administered Drugs: Other medications taken by the subject can interfere if they or their metabolites have similar chromatographic properties to grepafloxacin.
-
Excipients: In pharmaceutical formulations, inactive ingredients (excipients) can sometimes interfere with the analysis.[7][8]
-
Contamination: Impurities from solvents, reagents, or the HPLC system itself can introduce interfering peaks.
Q2: How can I identify the source of interference in my chromatogram?
A2: To identify the source of interference, a systematic approach is recommended:
-
Analyze a Blank Matrix: Inject a sample of the matrix (e.g., plasma, urine) without the drug to see if any endogenous components co-elute with the expected retention time of grepafloxacin.[9]
-
Analyze a Placebo Formulation: If analyzing a pharmaceutical product, inject a placebo formulation (containing all excipients except grepafloxacin) to check for excipient interference.[7]
-
Perform Forced Degradation Studies: Subject a pure grepafloxacin standard to stress conditions (acid, base, heat, light, oxidation) to generate potential degradation products and check for their retention times.[4][5][10]
-
Review Co-administered Medications: Check the chromatographic behavior of any other drugs the subject may be taking.
-
Inject Solvents and Reagents: Inject the individual solvents and reagents used in your sample preparation to rule out contamination.
Q3: What are the initial troubleshooting steps for unexpected peaks or poor peak shape?
A3: For general HPLC issues that can be mistaken for interference, consider the following:
-
Check System Suitability: Ensure your system meets the predefined criteria for parameters like theoretical plates, tailing factor, and reproducibility.
-
Mobile Phase Preparation: Re-prepare the mobile phase, ensuring accurate composition and pH. Inconsistent mobile phase is a common cause of retention time shifts.
-
Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before injection.
-
Sample Solvent: Whenever possible, dissolve the sample in the mobile phase to avoid peak distortion.
Troubleshooting Guide: Mitigating Interference
This guide provides specific strategies to address common interference issues in grepafloxacin HPLC assays.
Issue 1: Interference from Biological Matrix (Matrix Effects)
Symptoms:
-
Inconsistent peak areas for quality control samples.
-
Poor reproducibility between different biological samples.
-
Suppressed or enhanced peak response compared to a pure standard.
Mitigation Strategies:
-
Optimize Sample Preparation: The goal is to selectively extract grepafloxacin while removing interfering endogenous components.
-
Protein Precipitation (PPT): A simple and common method for plasma or serum samples. Acetonitrile is often used as the precipitating agent.[11] While fast, it may not remove all interferences.[3]
-
Liquid-Liquid Extraction (LLE): Offers a higher degree of selectivity by partitioning the analyte into an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): Provides the cleanest extracts by using a sorbent to retain and then selectively elute the analyte. This is highly effective at minimizing matrix effects.[12]
-
-
Chromatographic Adjustments:
-
Modify Mobile Phase: Adjusting the pH or the organic solvent ratio can help separate the grepafloxacin peak from interfering matrix components.[6]
-
Use a Different Column: Switching to a column with a different stationary phase chemistry (e.g., phenyl instead of C18) can alter selectivity and resolve co-eluting peaks.
-
-
Employ a Matrix-Matched Calibration Curve: Prepare calibration standards in the same biological matrix as the samples to compensate for consistent matrix effects.[1]
Issue 2: Interference from Degradation Products
Symptoms:
-
Appearance of new peaks in the chromatogram of stability samples.
-
Changes in the peak shape or area of the main grepafloxacin peak over time.
-
Mass balance issues in stability studies.[5]
Mitigation Strategies:
-
Develop a Stability-Indicating Method: The HPLC method must be able to separate the intact drug from its degradation products. This is typically achieved through method development and forced degradation studies.[5][13]
-
Optimize Chromatographic Conditions:
-
Gradient Elution: Using a gradient of mobile phase composition can improve the separation of closely eluting degradation products.
-
Detector Wavelength: Select a wavelength that maximizes the response of grepafloxacin while minimizing the absorbance of potential degradation products. A photodiode array (PDA) detector is useful for checking peak purity.[7]
-
-
Control Sample Handling and Storage:
-
Protect samples from light, as fluoroquinolones can be light-sensitive.
-
Maintain appropriate temperature and pH to minimize degradation during storage and analysis.
-
Experimental Protocols
Protocol 1: HPLC Method for Grepafloxacin in Human Plasma
This protocol is based on methods developed for the simultaneous analysis of fluoroquinolones in biological fluids.[1][11]
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 15 mM, pH 5.5). The exact ratio should be optimized for best separation.[7]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 278 nm or a fluorescence detector.[1][14]
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Sample Preparation (Protein Precipitation): [11]
-
To 200 µL of plasma sample, add 400 µL of acetonitrile.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject into the HPLC system.
Protocol 2: Forced Degradation Study
This protocol provides a framework for generating potential degradation products to test the specificity of the HPLC method.[4][15]
-
Acid Hydrolysis: Dissolve grepafloxacin in 0.1 M HCl and heat at 80°C for 2 hours.
-
Base Hydrolysis: Dissolve grepafloxacin in 0.1 M NaOH and heat at 80°C for 2 hours.
-
Oxidative Degradation: Treat a solution of grepafloxacin with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose solid grepafloxacin to 100°C for 24 hours.
-
Photolytic Degradation: Expose a solution of grepafloxacin to UV light (254 nm) for 24 hours.
After exposure, neutralize the acidic and basic samples and dilute all samples to an appropriate concentration before HPLC analysis.
Data Presentation
The following tables summarize typical quantitative data from HPLC method validation for fluoroquinolones, which can be used as a benchmark for a grepafloxacin assay.
Table 1: Linearity and Range
| Analyte | Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| Sparfloxacin | 0.3 - 10 | > 0.995 |
| Ciprofloxacin | 0.2 - 10 | > 0.995 |
| Moxifloxacin | 0.04 - 10 | > 0.995 |
Data adapted from a study on simultaneous analysis of fluoroquinolones in plasma.[11][14]
Table 2: Precision and Accuracy
| Analyte | Concentration Level | Intra-day Precision (%RSD) | Accuracy (%) |
| Sparfloxacin | Low QC | < 15 | 80 - 120 |
| Mid QC | < 15 | 80 - 120 | |
| High QC | < 15 | 80 - 120 | |
| Ciprofloxacin | Low QC | < 7 | 90.4 - 105.4 |
| Mid QC | < 7 | 90.4 - 105.4 | |
| High QC | < 7 | 90.4 - 105.4 | |
| Moxifloxacin | Low QC | < 7 | 90.4 - 105.4 |
| Mid QC | < 7 | 90.4 - 105.4 | |
| High QC | < 7 | 90.4 - 105.4 |
QC = Quality Control. Data adapted from studies on fluoroquinolone analysis in plasma.[11][14]
Table 3: Recovery from Plasma
| Analyte | Extraction Method | Mean Recovery (%) |
| Ofloxacin | Protein Precipitation | 95.0 |
| Ciprofloxacin | Protein Precipitation | 86.4 |
| Moxifloxacin | Protein Precipitation | 94.2 |
Data from a study using protein precipitation for sample preparation.[11]
Visualizations
Caption: Workflow for troubleshooting interference in HPLC assays.
Caption: Sample preparation workflows for biological matrices.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. scielo.br [scielo.br]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. scielo.br [scielo.br]
- 7. moca.net.ua [moca.net.ua]
- 8. Determination of Fluoroquinolones in Pharmaceutical Formulations by Extractive Spectrophotometric Methods Using Ion-Pair Complex Formation with Bromothymol Blue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. vjol.info.vn [vjol.info.vn]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Development and validation of stability-indicating high performance liquid chromatography method to analyze gatifloxacin in bulk drug and pharmaceutical preparations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability-Indicating Assay for Grepafloxacin Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the development and validation of a stability-indicating assay method for Grepafloxacin Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is a stability-indicating assay method (SIAM) and why is it necessary?
A stability-indicating method is a validated analytical procedure designed to accurately quantify a drug substance, like this compound, without interference from its degradation products, impurities, or excipients.[1] It is crucial during drug development and for quality control to ensure that the drug maintains its identity, potency, and purity throughout its shelf life.[2] These methods are a regulatory requirement and provide critical data on the drug's stability profile.[3][4]
Q2: What are forced degradation studies and what is their role in SIAM development?
Forced degradation, or stress testing, involves subjecting the drug substance to harsh conditions such as acid, base, oxidation, heat, and light to accelerate its degradation.[5][6] The primary goals of these studies are:
-
To generate potential degradation products.
-
To demonstrate the specificity and resolving power of the analytical method, ensuring that the main drug peak is well-separated from all degradant peaks.[1]
-
To elucidate the degradation pathways of the drug substance.[3]
-
To help in the development and improvement of the drug formulation and packaging.[1]
Q3: What is the acceptable level of degradation in a forced degradation study?
The goal is to achieve a meaningful level of degradation without destroying the molecule completely. A target degradation of 5-20% of the active pharmaceutical ingredient (API) is generally considered optimal.[5] This extent of degradation is usually sufficient to produce and detect degradation products for method validation without generating secondary or tertiary degradants that may not be relevant to normal storage conditions.[1]
Q4: How are the results of a stability study evaluated?
The evaluation of a stability study involves assessing several parameters. The assay of the active ingredient is monitored over time. Any significant change from the initial value is noted. The presence and growth of degradation products are quantified. A "mass balance" calculation is often performed to ensure that the decrease in the active ingredient's concentration is accounted for by the increase in the concentration of the degradation products.[6]
Experimental Protocol: RP-HPLC Method for Grepafloxacin HCl
This section details a representative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the analysis of this compound and its degradation products. This method is synthesized from established procedures for similar fluoroquinolone antibiotics.[7][8][9]
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the assay.
| Parameter | Specification |
| Instrument | High-Performance Liquid Chromatography (HPLC) system with UV/Vis or Photodiode Array (PDA) Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Phosphate Buffer (0.02 M, pH 3.0 adjusted with orthophosphoric acid) : Acetonitrile (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 278 nm[10] |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Diluent | Mobile Phase |
System Suitability
Before sample analysis, the chromatographic system must meet predefined suitability parameters to ensure its performance.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| % RSD of Peak Areas | ≤ 2.0% (for n=6 injections) |
| % RSD of Retention Times | ≤ 1.0% (for n=6 injections) |
Forced Degradation Study Protocol
A stock solution of Grepafloxacin HCl (e.g., 1 mg/mL) is prepared in the diluent. This stock is used for all stress conditions.
-
Acid Hydrolysis: Mix equal parts of the stock solution with 1N HCl. Heat at 80°C for 6 hours. Cool, neutralize with 1N NaOH, and dilute to the target concentration with the mobile phase.[10]
-
Base Hydrolysis: Mix equal parts of the stock solution with 1N NaOH. Heat at 80°C for 6 hours. Cool, neutralize with 1N HCl, and dilute to the target concentration with the mobile phase.[10]
-
Oxidative Degradation: Mix equal parts of the stock solution with 30% H₂O₂. Keep at room temperature for 24 hours. Dilute to the target concentration with the mobile phase.[7]
-
Thermal Degradation: Expose the solid drug substance to dry heat at 80°C for 48 hours. Dissolve the stressed powder in the mobile phase to achieve the target concentration.[10]
-
Photolytic Degradation: Expose the drug solution to direct sunlight for 8 hours or UV light (254 nm) in a photostability chamber. Dilute to the target concentration with the mobile phase.[10]
Workflow for Stability Indicating Assay Development
Caption: Workflow for SIAM development and validation.
Troubleshooting Guide
Q: No degradation is observed under a specific stress condition. What should I do?
A: If you observe little to no degradation (e.g., <5%), the stress condition may not be harsh enough. Consider increasing the duration of exposure, the temperature, or the concentration of the stressor (e.g., using 5N HCl instead of 1N). For thermal stress, if dry heat is ineffective, consider thermal degradation in solution.[5]
Q: The degradation is too high (>50%), and I see many small, unidentifiable peaks. What does this mean?
A: Excessive degradation can lead to secondary and tertiary degradation products that may not be relevant to the drug's actual stability profile. Reduce the severity of the stress condition. You can decrease the exposure time, lower the temperature, or use a lower concentration of the stress agent. The goal is controlled degradation.[5]
Q: The main Grepafloxacin peak is not resolved from a degradant peak (Resolution < 1.5). How can I fix this?
A: Poor resolution is a common issue. The following flowchart outlines a systematic approach to troubleshoot this problem.
Caption: Troubleshooting flowchart for poor peak resolution.
Q: My peak shape is poor (fronting or tailing). What are the common causes?
A:
-
Tailing peaks are often caused by secondary interactions between the analyte and the column's stationary phase (e.g., acidic silanol groups interacting with a basic analyte). Try adjusting the mobile phase pH to suppress analyte ionization or adding a competing base (like triethylamine) to the mobile phase in small quantities. Tailing can also result from column degradation or contamination.
-
Fronting peaks are less common but can be caused by column overload. Try injecting a smaller sample volume or a more dilute sample. It can also indicate a void or channel in the column packing.
Q: How do I perform a mass balance calculation?
A: A mass balance analysis confirms that the decrease in the amount of the active drug is accounted for by the formation of degradation products.
-
Calculate the initial peak area of the pure Grepafloxacin HCl standard.
-
In the stressed sample chromatogram, sum the peak area of the main drug peak and the peak areas of all detected degradant peaks.
-
The mass balance is calculated as:
-
% Mass Balance = [(Area of Grepafloxacin after stress + Sum of Areas of all Degradants) / Area of Grepafloxacin before stress] * 100
-
-
A value between 95% and 105% is generally considered acceptable and indicates that all major degradation products are being detected.
Forced Degradation Pathway Overview
Caption: Overview of forced degradation pathways.
References
- 1. lubrizolcdmo.com [lubrizolcdmo.com]
- 2. ajpaonline.com [ajpaonline.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Development and validation of stability-indicating high performance liquid chromatography method to analyze gatifloxacin in bulk drug and pharmaceutical preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. Development and Validation of Stability Indicating Assay Method of Ofloxacin in Bulk and Pharmaceutical Dosage Form by RP-HPLC | Semantic Scholar [semanticscholar.org]
- 10. Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in Ciprofloxacin hydrochloride Drug Substances [scirp.org]
Troubleshooting cross-resistance issues with grepafloxacin in lab strains
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating cross-resistance issues with grepafloxacin in laboratory strains.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of grepafloxacin?
Grepafloxacin is a fluoroquinolone antibiotic that functions by inhibiting two essential bacterial enzymes: DNA gyrase (encoded by the gyrA and gyrB genes) and topoisomerase IV (encoded by the parC and parE genes).[1][2] These enzymes are crucial for bacterial DNA replication, transcription, and repair.[1][2] In many Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is often the main target in Gram-positive bacteria.[3][4] By inhibiting these enzymes, grepafloxacin introduces double-strand breaks in the bacterial DNA, leading to cell death.[3]
Q2: What are the primary mechanisms of resistance to grepafloxacin and other fluoroquinolones?
Resistance to grepafloxacin and other fluoroquinolones in bacteria typically arises from two main mechanisms:
-
Target Enzyme Mutations: Alterations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes are the most common cause of resistance.[5][6] These mutations reduce the binding affinity of the drug to its target enzymes.[6]
-
Reduced Intracellular Drug Concentration: This can be due to:
-
Efflux Pumps: Overexpression of multidrug efflux pumps, such as NorA in Staphylococcus aureus and AcrAB-TolC in Escherichia coli, actively transport fluoroquinolones out of the bacterial cell.[5]
-
Altered Cell Permeability: Changes in the bacterial cell wall, such as modifications to porin proteins in Gram-negative bacteria, can limit the uptake of the drug.[5]
-
Q3: We've observed resistance to grepafloxacin in our lab strain. Is cross-resistance to other fluoroquinolones expected?
Yes, cross-resistance among fluoroquinolones is a common phenomenon.[7][8] The extent of cross-resistance depends on the specific resistance mechanism. Strains with mutations in gyrA or parC often exhibit reduced susceptibility to multiple fluoroquinolones.[5] Similarly, overexpression of broad-spectrum efflux pumps can confer resistance to several drugs in this class. However, the level of cross-resistance can vary; for instance, some mutations may have a greater impact on the activity of certain fluoroquinolones over others.[5]
Q4: Our grepafloxacin-resistant S. pneumoniae strain is still susceptible to ciprofloxacin. Why might this be?
This phenomenon, known as dichotomous resistance, can occur due to differences in the primary targets of the drugs.[5] In Streptococcus pneumoniae, high-level ciprofloxacin resistance often requires mutations in both parC and gyrA.[8][9] Conversely, resistance to grepafloxacin in S. pneumoniae has been more strongly associated with mutations in gyrA alone.[8][9] Therefore, a strain with only a gyrA mutation might show elevated MICs for grepafloxacin while remaining susceptible to ciprofloxacin.[8][9]
Troubleshooting Guides
Problem 1: A lab strain has developed resistance to grepafloxacin. How can I determine the mechanism of resistance?
To elucidate the resistance mechanism, a multi-step approach is recommended. This involves assessing the contribution of both target site mutations and efflux pump activity.
Caption: Workflow for troubleshooting grepafloxacin resistance.
-
High MICs to multiple fluoroquinolones: Suggests a mechanism conferring broad cross-resistance.
-
Significant reduction in MIC in the presence of an EPI: Indicates that efflux pump activity is a major contributor to the observed resistance.
-
Identification of mutations in gyrA or parC: Confirms that target site modification is involved. The specific mutation can be correlated with the level of resistance.
Problem 2: How can I quantify the level of cross-resistance between grepafloxacin and other fluoroquinolones?
Minimum Inhibitory Concentration (MIC) testing is the gold standard for quantifying antibiotic resistance. By determining the MICs of grepafloxacin and other fluoroquinolones against your wild-type and resistant strains, you can directly compare their relative potencies.
| Strain Description | parC Mutation (S79F) | gyrA Mutation (S83F) | Grepafloxacin MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| Wild-Type | No | No | 0.25 | 1 |
| parC Mutant | Yes | No | 0.5 | 8-16 |
| gyrA Mutant | No | Yes | >4 | 2 |
| Double Mutant | Yes | Yes | >8 | 32-128 |
Note: The data presented here are illustrative and based on findings reported in the literature.[8][9] Actual MIC values may vary depending on the specific strain and experimental conditions.
Problem 3: I suspect efflux pump activity is causing cross-resistance. How can I confirm this?
You can perform MIC testing with and without an efflux pump inhibitor (EPI). A significant decrease (typically four-fold or greater) in the MIC of a fluoroquinolone in the presence of an EPI is strong evidence for the involvement of an efflux mechanism.
| Organism | Antibiotic | MIC without EPI (µg/mL) | MIC with EPI (e.g., Reserpine) (µg/mL) | Fold-change in MIC |
| S. aureus (NorA overexpressing) | Ciprofloxacin | 16 | 2 | 8 |
| S. aureus (NorA overexpressing) | Grepafloxacin | 4 | 0.5 | 8 |
| E. coli (AcrAB-TolC overexpressing) | Ciprofloxacin | 8 | 1 | 8 |
Note: These are example values. The choice and concentration of EPI will depend on the bacterial species and the specific efflux pump being investigated.
Key Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Testing
This protocol is adapted from standard clinical laboratory procedures.[10][11][12]
-
Prepare Antibiotic Stock Solutions: Dissolve grepafloxacin and other fluoroquinolones in an appropriate solvent to create high-concentration stock solutions.
-
Prepare Inoculum: Culture the bacterial strain overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a standardized concentration, typically equivalent to a 0.5 McFarland standard. Further dilute to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in the test wells.
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of each antibiotic in MHB to achieve the desired concentration range.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the antibiotic dilutions. Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Caption: Broth microdilution workflow.
Protocol 2: PCR and Sequencing of gyrA and parC QRDRs
This protocol provides a general framework for identifying mutations in the quinolone resistance-determining regions.
-
DNA Extraction: Isolate genomic DNA from the wild-type and resistant bacterial strains.
-
Primer Design: Design or obtain primers that flank the QRDRs of the gyrA and parC genes for your bacterial species of interest.
-
PCR Amplification: Perform PCR using the designed primers and the extracted genomic DNA as a template. The reaction conditions (annealing temperature, extension time) should be optimized for the specific primers and bacterial DNA.
-
Gel Electrophoresis: Run the PCR products on an agarose gel to confirm the amplification of a DNA fragment of the expected size.
-
PCR Product Purification: Purify the amplified DNA fragments from the agarose gel or directly from the PCR reaction.
-
Sanger Sequencing: Send the purified PCR products for Sanger sequencing using the same primers used for amplification.
-
Sequence Analysis: Align the sequencing results from the resistant strain with the sequence from the wild-type strain to identify any nucleotide changes that result in amino acid substitutions.
Caption: Mutation detection workflow.
Protocol 3: Checkerboard Assay for Efflux Pump Inhibition
This assay is used to assess the synergy between an antibiotic and an EPI.
-
Determine Individual MICs: First, determine the MIC of the fluoroquinolone and the EPI separately for the test organism.
-
Prepare Plate: In a 96-well plate, create a two-dimensional array of concentrations. Serially dilute the fluoroquinolone along the x-axis and the EPI along the y-axis.
-
Inoculation and Incubation: Inoculate the plate with a standardized bacterial suspension and incubate as for a standard MIC test.
-
Calculate the Fractional Inhibitory Concentration (FIC) Index:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B (EPI) = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FIC Index = FIC of Drug A + FIC of Drug B
-
-
Interpret Results:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
-
A synergistic interaction (FIC Index ≤ 0.5) indicates that the EPI potentiates the activity of the fluoroquinolone, confirming the role of efflux in resistance.[9][13]
References
- 1. Expression of Multidrug Efflux Pump Genes acrAB-tolC, mdfA, and norE in Escherichia coli Clinical Isolates as a Function of Fluoroquinolone and Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. The Role of AcrAB-TolC Efflux Pumps on Quinolone Resistance of E. coli ST131 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Broth microdilution and E-test for determining fluoroquinolone activity against Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Contribution of the AcrAB-TolC efflux pump to high-level fluoroquinolone resistance in Escherichia coli isolated from dogs and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 7. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Relationship between mutations in parC and gyrA of clinical isolates of Streptococcus pneumoniae and resistance to ciprofloxacin and grepafloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 12. youtube.com [youtube.com]
- 13. emerypharma.com [emerypharma.com]
Technical Support Center: Stability of Grepafloxacin Hydrochloride Solutions
Disclaimer: This technical support center provides guidance on the stability of fluoroquinolone antibiotic solutions, with a focus on the impact of pH. While the principles and methodologies described are broadly applicable to grepafloxacin hydrochloride, specific quantitative data for its degradation at various pH values were not available in the public domain at the time of this document's creation. The provided data tables are illustrative examples based on typical fluoroquinolone behavior and should be used as a reference for experimental design, not as a substitute for empirical stability studies on this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary factor influencing the stability of this compound in an aqueous solution?
A1: The pH of the solution is a critical factor that significantly influences the stability of many pharmaceutical compounds, including fluoroquinolones like this compound.[1][2] Extreme pH conditions, both acidic and basic, can catalyze hydrolytic degradation, leading to a loss of potency and the formation of degradation products.[2][3]
Q2: What is a forced degradation study, and why is it necessary for this compound solutions?
A2: A forced degradation or stress testing study is designed to accelerate the chemical degradation of a drug substance by exposing it to conditions more severe than those it would typically encounter during storage.[4] These studies are crucial for:
-
Identifying potential degradation products.
-
Elucidating degradation pathways.
-
Developing and validating stability-indicating analytical methods that can accurately measure the active ingredient without interference from degradants.[4]
Q3: What are the typical stress conditions used in a forced degradation study for a fluoroquinolone like grepafloxacin?
A3: Typical stress conditions include exposure to:
-
Acidic conditions: Using acids like hydrochloric acid or sulfuric acid (e.g., 0.1 M to 1 M).[5]
-
Basic conditions: Using bases like sodium hydroxide or potassium hydroxide (e.g., 0.1 M to 1 M).[5]
-
Oxidation: Using oxidizing agents like hydrogen peroxide.
-
Thermal stress: Elevating the temperature (e.g., 40°C to 70°C).
-
Photostability: Exposing the solution to UV and visible light.
Q4: How can I analyze the stability of my this compound solutions?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique for analyzing the stability of grepafloxacin solutions.[6] This method should be able to separate the intact grepafloxacin from any degradation products, allowing for accurate quantification of the remaining active ingredient.
Troubleshooting Guides
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Unexpectedly rapid degradation of grepafloxacin at a specific pH. | The chosen pH is close to a point of maximum instability for the molecule. The buffer system is catalyzing the degradation. | Perform a pH-rate profile study across a wider range of pH values to identify the pH of maximum stability. Evaluate different buffer species to ensure they are not participating in the degradation reaction. |
| Poor separation between grepafloxacin and its degradation products in HPLC. | The mobile phase composition is not optimal. The HPLC column is not suitable for the separation. | Optimize the mobile phase by adjusting the organic modifier content, pH, and ionic strength. Experiment with different column chemistries (e.g., C18, C8, Phenyl-Hexyl). |
| Formation of multiple, unknown peaks in the chromatogram. | Complex degradation pathways are occurring. Secondary degradation of primary degradants. | Use a mass spectrometer (LC-MS) to identify the mass of the unknown peaks, which can help in their structural elucidation. Perform time-course studies to understand the formation and disappearance of transient intermediates. |
| Inconsistent results between replicate stability samples. | Improper sample preparation or storage. Fluctuation in experimental conditions (e.g., temperature, light exposure). | Ensure accurate and consistent preparation of all solutions. Use calibrated equipment. Store all samples under identical and controlled conditions. |
Experimental Protocols
Protocol 1: Preparation of this compound Solutions at Various pH Values
Objective: To prepare solutions of this compound at a range of pH values for stability testing.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Phosphate buffer salts (e.g., monobasic potassium phosphate, dibasic sodium phosphate)
-
Citrate buffer components (e.g., citric acid, sodium citrate)
-
Purified water (HPLC grade)
-
Volumetric flasks and pipettes
-
pH meter
Procedure:
-
Stock Solution Preparation: Accurately weigh a suitable amount of this compound and dissolve it in a known volume of purified water to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Acidic Solutions (e.g., pH 1, 2):
-
For pH 1, dilute the stock solution with 0.1 M HCl.
-
For pH 2, adjust the pH of a portion of the stock solution using 0.1 M HCl.
-
-
Buffered Solutions (e.g., pH 4, 7, 9):
-
Prepare appropriate buffer solutions (e.g., citrate buffer for pH 4, phosphate buffer for pH 7 and 9) at the desired ionic strength.
-
Dilute the grepafloxacin stock solution with the respective buffer to the final desired concentration.
-
-
Basic Solution (e.g., pH 12):
-
Dilute the stock solution with 0.01 M NaOH.
-
-
Final Concentration and pH Check: Ensure all final solutions have the same concentration of this compound. Verify the final pH of each solution using a calibrated pH meter and adjust if necessary.
-
Storage: Transfer the solutions into clean, inert containers (e.g., glass vials) and store them at the desired temperature, protected from light.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To quantify the concentration of this compound and separate it from its degradation products.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Data acquisition and processing software
Chromatographic Conditions (Example):
-
Mobile Phase: A mixture of phosphate buffer (pH adjusted to 3.0 with phosphoric acid) and acetonitrile (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Sample Preparation: At each time point of the stability study, withdraw an aliquot of the test solution, dilute it with the mobile phase to fall within the concentration range of the standard curve, and filter it through a 0.45 µm syringe filter.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Create a calibration curve by plotting the peak area of the grepafloxacin standard against its concentration. Use the regression equation to calculate the concentration of grepafloxacin in the test samples. The percentage of remaining grepafloxacin can be calculated relative to the initial concentration.
Data Presentation
Table 1: Illustrative Stability Data for a Fluoroquinolone in Aqueous Solution at 40°C
| pH | Initial Concentration (% of Label Claim) | Concentration after 7 days (% of Label Claim) | Concentration after 14 days (% of Label Claim) | Concentration after 30 days (% of Label Claim) |
| 1.0 (0.1 M HCl) | 100.2 | 95.1 | 90.3 | 82.5 |
| 4.0 (Citrate Buffer) | 99.8 | 99.5 | 99.1 | 98.2 |
| 7.0 (Phosphate Buffer) | 100.1 | 98.7 | 97.5 | 95.3 |
| 9.0 (Phosphate Buffer) | 99.9 | 96.2 | 92.8 | 87.1 |
| 12.0 (0.01 M NaOH) | 100.3 | 91.5 | 84.2 | 72.8 |
Table 2: Illustrative Degradation Kinetics of a Fluoroquinolone at Different pH Values (40°C)
| pH | Apparent First-Order Rate Constant (k, day⁻¹) | Half-life (t½, days) |
| 1.0 | 0.0068 | 101.9 |
| 4.0 | 0.0006 | 1155.2 |
| 7.0 | 0.0016 | 433.2 |
| 9.0 | 0.0045 | 154.0 |
| 12.0 | 0.0108 | 64.2 |
Visualizations
Caption: Experimental workflow for the pH stability study of grepafloxacin.
Caption: Putative degradation pathways of grepafloxacin under acidic and basic conditions.
References
- 1. Influence of pH on the sonolysis of ciprofloxacin: Biodegradability, ecotoxicity and antibiotic activity of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Grepafloxacin | C19H22FN3O3 | CID 72474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Grepafloxacin: a review of its safety profile based on clinical trials and postmarketing surveillance - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Reducing Unpleasant Taste of Grepafloxacin Formulations for Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in formulating grepafloxacin for animal studies with improved palatability. Grepafloxacin, a fluoroquinolone antibiotic, is known for its unpleasant metallic and bitter taste, which can significantly impact voluntary intake and data reliability in animal experiments.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the formulation and administration of grepafloxacin to animals.
Issue 1: Animals refuse to consume the grepafloxacin formulation.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Unpleasant Taste of Grepafloxacin | Incorporate sweeteners and/or flavors into the formulation. See Table 1 for recommended sweeteners. | Increased voluntary intake of the formulation. |
| Utilize taste-masking technologies such as polymer coating, cyclodextrin complexation, or ion-exchange resins. Refer to the FAQs for detailed explanations. | Significant reduction or elimination of the aversive taste, leading to better acceptance by the animals. | |
| Aversive Odor | Add aromatic flavors to the formulation to mask any unpleasant smell. | Improved approach and consumption of the formulation. |
| Neophobia (Fear of New Things) | Acclimatize the animals to the base vehicle (formulation without grepafloxacin) for a few days before introducing the drug-containing formulation. | Reduced hesitation and increased acceptance of the formulation. |
| Formulation Consistency | Adjust the viscosity of the formulation. For rodents, a more viscous solution or a gel-based formulation might be more readily accepted than a plain liquid. | Easier handling and consumption by the animals, minimizing spillage. |
Issue 2: Inconsistent consumption of the grepafloxacin formulation across animals.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Variable Taste Perception | Ensure uniform distribution of the taste-masking agent and grepafloxacin within the formulation through proper mixing and homogenization. | Consistent palatability of the formulation, leading to more uniform consumption patterns. |
| Individual Animal Preferences | If using flavors, consider offering a small variety of flavored formulations to identify the most preferred one for the specific animal strain. | Selection of a more universally accepted formulation for the study cohort. |
| Inaccurate Dosing | For liquid formulations, ensure accurate volume administration for each animal. For feed-based formulations, monitor individual food intake. | Consistent dosing and reduced variability in experimental results. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the formulation of grepafloxacin for animal studies.
Q1: What are the key physicochemical properties of grepafloxacin to consider for formulation development?
Understanding the physicochemical properties of grepafloxacin is crucial for selecting an appropriate taste-masking strategy.
| Property | Value | Implication for Formulation |
| Solubility | 0.632 mg/mL in water[1] | Low water solubility suggests that the bitter taste is primarily from the dissolved portion. Strategies that further reduce solubility in saliva can be effective. |
| pKa | 6.44 (weak base)[2] | The ionized state of the drug will depend on the pH of the formulation. This is important for ion-exchange resin selection and for predicting interactions with pH-sensitive polymers. |
| LogP | 2.9[1] | Indicates moderate lipophilicity, which can influence its interaction with lipid-based coating materials and cyclodextrins. |
| Taste Profile | Bitter, metallic[3] | Requires effective taste-masking techniques beyond simple sweeteners. |
Q2: Which sweeteners and flavors are most effective for masking the taste of grepafloxacin in animal studies?
While specific data for grepafloxacin is limited, information from other bitter drugs and general principles of taste masking can guide the selection. High-intensity sweeteners are often preferred as they can be used in small quantities.[4]
Table 1: Recommended Sweeteners and Flavors for Animal Formulations
| Category | Examples | Concentration Range (in liquid formulation) | Considerations |
| High-Intensity Sweeteners | Sucralose[4] | 0.05% - 0.2% w/v | Generally well-accepted by rodents and effective at masking bitterness.[5] |
| Neotame[4] | 1 - 750 ppm | Extremely potent, so very small amounts are needed.[4] | |
| Saccharin | 0.05% - 0.5% w/v | Has a bitter aftertaste at higher concentrations which may be aversive to some animals.[6] | |
| Flavors | Vanilla, Banana, Strawberry, Meat/Bacon (for carnivores) | 0.1% - 1.0% v/v | The choice of flavor should be based on the known preferences of the animal species and strain. |
It is important to note that rodents may not perceive sweeteners in the same way as humans, and some sweeteners may not be effective.[5] Therefore, pilot studies are recommended to determine the most palatable option for the specific animal model.
Q3: What are the primary taste-masking technologies applicable to grepafloxacin?
Several advanced techniques can be employed to effectively mask the taste of grepafloxacin. The choice of technology will depend on the dosage form, the required dose, and the desired release profile.
This technique involves creating a physical barrier around the drug particles to prevent their interaction with taste buds.[7]
-
Recommended Polymer: Eudragit E PO is a cationic copolymer that is soluble in acidic environments (like the stomach) but insoluble at the neutral pH of saliva, making it an excellent candidate for taste masking.[7][8]
-
Application: Drug particles can be coated using a fluid bed coater. The coating level will need to be optimized to ensure taste masking without significantly affecting drug release in the gastrointestinal tract.[9]
Cyclodextrins are cyclic oligosaccharides that can encapsulate drug molecules within their hydrophobic cavity, thereby masking their taste.[10]
-
Recommended Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is often used due to its higher water solubility and safety profile.[11]
-
Mechanism: The formation of an inclusion complex with grepafloxacin can reduce the amount of free drug available to interact with taste receptors.[10]
This method involves forming a complex between the drug and an ion-exchange resin. The drug is released from the resin in the gastrointestinal tract due to the presence of ions.[12]
-
Recommended Resin: For a weakly basic drug like grepafloxacin, a strong cation-exchange resin such as Amberlite IRP69 (Sodium Polystyrene Sulfonate USP) can be effective.[13][14]
-
Mechanism: The drug-resin complex is stable at the pH of saliva but dissociates in the acidic environment of the stomach, releasing the drug for absorption.[15]
Logical Flow for Selecting a Taste-Masking Strategy
Caption: Decision tree for selecting a suitable taste-masking strategy for grepafloxacin formulations.
Q4: How can the palatability of a grepafloxacin formulation be assessed in animals?
Two primary behavioral tests are commonly used to evaluate the palatability of formulations in rodents.
The BATA test is a sensitive method to assess the immediate taste preference or aversion to a substance.[16]
Experimental Workflow for BATA Test
Caption: Workflow for conducting a Brief-Access Taste Aversion (BATA) test.
This test measures the preference of an animal for a test solution over a control solution (usually water) over a longer duration.[17]
Experimental Protocol for Two-Bottle Preference Test
-
Habituation: House animals individually and provide them with two bottles of water for 24-48 hours to acclimate them to the two-bottle setup.
-
Testing: Replace one of the water bottles with the grepafloxacin formulation. The position of the bottles (left/right) should be counterbalanced across animals to avoid side preference bias.
-
Measurement: Measure the volume of liquid consumed from each bottle over a 24-hour period.
-
Calculation: Calculate the preference ratio: Preference Ratio (%) = (Volume of test solution consumed / Total volume of liquid consumed) x 100
-
Interpretation: A preference ratio significantly below 50% indicates an aversion to the test formulation.
Q5: Are there any known incompatibilities of grepafloxacin with common pharmaceutical excipients?
Yes, like other quinolones, grepafloxacin's absorption can be significantly reduced by concurrent administration with polyvalent cations.
Table 2: Grepafloxacin Compatibility with Excipients
| Excipient Class | Examples | Compatibility | Recommendation |
| Polyvalent Cations | Calcium, Magnesium, Aluminum, Iron, Zinc salts[18] | Incompatible | Avoid co-administration. If necessary, administer grepafloxacin at least 2 hours before or 4 hours after the cation-containing substance.[19] |
| Sweeteners | Sucralose, Neotame, Saccharin | Compatible | Generally considered safe and effective for taste masking.[20] |
| Polymers | Eudragit E PO, Hydroxypropyl methylcellulose (HPMC) | Compatible | Eudragit E PO is suitable for taste-masking coatings. HPMC can be used as a binder or viscosity modifier. |
| Cyclodextrins | HP-β-CD | Compatible | Can form inclusion complexes to mask taste. |
| Ion-Exchange Resins | Amberlite IRP69 | Compatible | Effective for forming drug-resin complexes for taste masking.[13] |
It is always recommended to perform compatibility studies for the specific formulation being developed.
Disclaimer
This information is intended for guidance purposes only and should not replace thorough literature review and laboratory-based formulation development and testing. All animal experiments should be conducted in accordance with institutional and national guidelines for animal welfare.
References
- 1. Grepafloxacin | C19H22FN3O3 | CID 72474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Grepafloxacin | 119914-60-2 [amp.chemicalbook.com]
- 3. Grepafloxacin - Wikipedia [en.wikipedia.org]
- 4. pharmasalmanac.com [pharmasalmanac.com]
- 5. Palatability of pediatric formulations: do rats predict aversiveness? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Physical Approaches to Masking Bitter Taste: Lessons from Food and Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo investigation of taste-masking effectiveness of Eudragit E PO as drug particle coating agent in orally disintegrating tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 10. Review of Applications of Cyclodextrins as Taste-Masking Excipients for Pharmaceutical Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. Development of a taste-masked oral suspension of clindamycin HCl using ion exchange resin Amberlite IRP 69 for use in pediatrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. WO2001005431A1 - Taste masking of oral quinolone liquid preparations using ion exchange resins - Google Patents [patents.google.com]
- 14. dupont.com [dupont.com]
- 15. data.epo.org [data.epo.org]
- 16. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 17. Mouse Taste Preference Tests: Why Only Two Bottles? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Drug Interaction Report: grepafloxacin, Antioxidant Formula [drugs.com]
- 19. Grepafloxacin | Johns Hopkins ABX Guide [hopkinsguides.com]
- 20. senopsys.com [senopsys.com]
Validation & Comparative
Comparative In Vitro Activity of Grepafloxacin vs. Ciprofloxacin: A Guide for Researchers
This guide provides a detailed comparison of the in vitro activity of two fluoroquinolone antibiotics, grepafloxacin and ciprofloxacin. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data, detailed methodologies, and visual representations of experimental workflows.
Executive Summary
Grepafloxacin generally exhibits superior in vitro activity against Gram-positive cocci, including various species of Staphylococcus and Streptococcus, when compared to ciprofloxacin.[1] Conversely, ciprofloxacin is often more potent against many Gram-negative bacilli, most notably Pseudomonas aeruginosa.[1] Both antibiotics function through the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.
Quantitative Data Summary
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for grepafloxacin and ciprofloxacin against a range of clinically relevant bacteria. MIC values are a measure of the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
Table 1: In Vitro Activity Against Gram-Positive Cocci
| Organism | Antibiotic | No. of Isolates | MIC50 (μg/mL) | MIC90 (μg/mL) |
| Staphylococcus aureus (Methicillin-susceptible) | Grepafloxacin | 34 | ≤0.06 | ≤0.06 |
| Ciprofloxacin | 34 | 0.25 | 0.5 | |
| Staphylococcus aureus (Methicillin-resistant) | Grepafloxacin | 16 | 16 | 32 |
| Ciprofloxacin | 16 | 4 | >32 | |
| Streptococcus pneumoniae (Penicillin-susceptible) | Grepafloxacin | - | 0.12 | 0.25 |
| Ciprofloxacin | - | 1 | 2 | |
| Streptococcus pneumoniae (Penicillin-resistant) | Grepafloxacin | - | 0.25 | 0.5 |
| Ciprofloxacin | - | 2 | 4 |
Data synthesized from multiple sources where available.
Table 2: In Vitro Activity Against Gram-Negative Bacilli
| Organism | Antibiotic | No. of Isolates | MIC50 (μg/mL) | MIC90 (μg/mL) |
| Escherichia coli | Grepafloxacin | - | 0.03 | 0.06 |
| Ciprofloxacin | - | 0.015 | 0.03 | |
| Klebsiella pneumoniae | Grepafloxacin | - | 0.06 | 0.12 |
| Ciprofloxacin | - | 0.03 | 0.12 | |
| Pseudomonas aeruginosa | Grepafloxacin | - | 0.5 | 4 |
| Ciprofloxacin | - | 0.25 | 1 | |
| Acinetobacter spp. | Grepafloxacin | - | 0.5 | 1 |
| Ciprofloxacin | - | 1 | 2 | |
| Stenotrophomonas maltophilia | Grepafloxacin | - | 0.5 | 1 |
| Ciprofloxacin | - | 1 | 4 |
Data synthesized from multiple sources where available. Grepafloxacin was found to be two- to four-times more active than ciprofloxacin against Acinetobacter spp. and Stenotrophomonas maltophilia, while ciprofloxacin was two- to four-times more potent against Pseudomonas aeruginosa.[1]
Experimental Protocols
The determination of in vitro activity of antimicrobial agents is primarily conducted using standardized methods such as agar dilution and broth microdilution. These methods are performed in accordance with guidelines established by bodies like the Clinical and Laboratory Standards Institute (CLSI).
Agar Dilution Method
The agar dilution method is a reference standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Preparation of Antimicrobial Stock Solutions: Aseptically prepare a stock solution of the antimicrobial agent at a known concentration in a suitable solvent.
-
Preparation of Agar Plates: Prepare a series of agar plates (typically Mueller-Hinton agar) containing serial twofold dilutions of the antimicrobial agent. A control plate with no antimicrobial agent is also prepared.
-
Inoculum Preparation: Prepare a standardized inoculum of the test organism, adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This is then typically diluted to achieve a final inoculum concentration of approximately 10⁴ CFU per spot on the agar plate.
-
Inoculation: The surface of each agar plate is inoculated with a fixed volume of the standardized bacterial suspension.
-
Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours in an aerobic atmosphere.
-
Reading of Results: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.
Broth Microdilution Method
The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents in a liquid medium.
Protocol:
-
Preparation of Antimicrobial Dilutions: Serial twofold dilutions of the antimicrobial agent are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., cation-adjusted Mueller-Hinton broth).
-
Inoculum Preparation: A standardized bacterial inoculum is prepared as described for the agar dilution method and is further diluted in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A growth control well (containing broth and inoculum but no antibiotic) and a sterility control well (containing only broth) are included.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.
-
Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent that shows no visible turbidity or a button of growth at the bottom of the well.
Visualizations
Mechanism of Action
Both grepafloxacin and ciprofloxacin are fluoroquinolone antibiotics that target bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[2] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, fluoroquinolones lead to breaks in the bacterial DNA and ultimately cell death.
Caption: Mechanism of action of fluoroquinolones.
Experimental Workflow: Agar Dilution MIC Testing
The following diagram illustrates the key steps involved in determining the Minimum Inhibitory Concentration (MIC) using the agar dilution method.
References
- 1. Antibacterial activities of grepafloxacin, ciprofloxacin, ofloxacin and fleroxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative in vitro activities of ciprofloxacin, gemifloxacin, grepafloxacin, moxifloxacin, ofloxacin, sparfloxacin, trovafloxacin, and other antimicrobial agents against bloodstream isolates of gram-positive cocci - PubMed [pubmed.ncbi.nlm.nih.gov]
Grepafloxacin vs. Levofloxacin: A Comparative Analysis of Efficacy Against Resistant Staphylococcus aureus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in-vitro efficacy of grepafloxacin and levofloxacin against resistant strains of Staphylococcus aureus. The following sections present quantitative data from key studies, outline the experimental protocols used to generate this data, and visualize the workflow for determining antimicrobial susceptibility. This information is intended to support research and development efforts in the field of infectious diseases and antibiotic resistance.
Quantitative Comparison of In-Vitro Activity
The in-vitro potency of grepafloxacin and levofloxacin against various phenotypes of Staphylococcus aureus has been evaluated in comparative studies. The minimum inhibitory concentration required to inhibit 90% of isolates (MIC90) is a critical metric for assessing the efficacy of an antimicrobial agent. The following table summarizes the MIC90 values for grepafloxacin and levofloxacin against methicillin-susceptible S. aureus (MSSA), methicillin-resistant S. aureus (MRSA), and ciprofloxacin-resistant subsets of these strains.
| Staphylococcus aureus Phenotype | Grepafloxacin MIC90 (μg/mL) | Levofloxacin MIC90 (μg/mL) |
| Ciprofloxacin-Susceptible MSSA | 0.12 | 0.25 |
| Ciprofloxacin-Resistant MSSA | 32 | 8 |
| Ciprofloxacin-Susceptible MRSA | 0.12 | 0.25 |
| Ciprofloxacin-Resistant MRSA | 32 | >16 |
Data derived from Jones et al. (1999). [1][2]
Experimental Protocols
The determination of Minimum Inhibitory Concentrations (MICs) is a standardized method to quantify the in-vitro effectiveness of an antimicrobial agent. The agar dilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI), is a commonly employed technique.
Agar Dilution Method for MIC Determination
-
Preparation of Antimicrobial Stock Solutions: Stock solutions of grepafloxacin and levofloxacin are prepared at a high concentration in a suitable solvent.
-
Preparation of Agar Plates: A series of agar plates (typically Mueller-Hinton agar) are prepared, each containing a different, twofold serial dilution of the antimicrobial agent. A control plate with no antimicrobial agent is also prepared.
-
Inoculum Preparation: A standardized inoculum of the S. aureus isolate is prepared. This involves growing the bacteria in a broth medium to a specific turbidity, corresponding to a known bacterial concentration (e.g., 10^8 CFU/mL).
-
Inoculation: The surface of each agar plate is inoculated with a fixed volume of the prepared bacterial suspension.
-
Incubation: The inoculated plates are incubated under specific conditions (e.g., 35°C for 16-20 hours).
-
Determination of MIC: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the S. aureus isolate.
Workflow for Minimum Inhibitory Concentration (MIC) Determination.
Signaling Pathways and Resistance Mechanisms
Fluoroquinolones like grepafloxacin and levofloxacin exert their antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. Resistance in S. aureus often arises from mutations in the genes encoding these enzymes (gyrA and grlA) or through the overexpression of efflux pumps that actively remove the drug from the bacterial cell.
Fluoroquinolone Action and Resistance in S. aureus.
Discussion of Comparative Efficacy
Based on the presented in-vitro data, both grepafloxacin and levofloxacin demonstrate good activity against ciprofloxacin-susceptible strains of MSSA and MRSA. However, a notable difference in efficacy emerges when considering ciprofloxacin-resistant isolates.
Against ciprofloxacin-resistant MSSA, levofloxacin (MIC90: 8 μg/mL) appears to be more potent than grepafloxacin (MIC90: 32 μg/mL).[1][2] This trend is even more pronounced in ciprofloxacin-resistant MRSA, where the MIC90 of levofloxacin is greater than 16 μg/mL, while that of grepafloxacin is 32 μg/mL, indicating that both drugs have limited efficacy against these highly resistant strains, with levofloxacin potentially retaining slightly better activity.[1][2]
It is important to note that this guide is based on in-vitro data, which may not always directly correlate with clinical outcomes. No direct comparative clinical trial data for grepafloxacin and levofloxacin in the treatment of resistant S. aureus infections were identified during the literature search. Furthermore, while the agar dilution method for MIC determination is described, direct comparative data on zone of inhibition diameters from disk diffusion assays were not available in the reviewed literature.
References
- 1. Comparative Activities of Clinafloxacin, Grepafloxacin, Levofloxacin, Moxifloxacin, Ofloxacin, Sparfloxacin, and Trovafloxacin and Nonquinolones Linozelid, Quinupristin-Dalfopristin, Gentamicin, and Vancomycin against Clinical Isolates of Ciprofloxacin-Resistant and -Susceptible Staphylococcus aureus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
Comparative Guide to HPLC Methods for the Validation of Grepafloxacin Hydrochloride Impurities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of hypothetical High-Performance Liquid Chromatography (HPLC) methods for the validation of impurities in Grepafloxacin Hydrochloride. Due to the limited availability of publicly accessible, detailed validated methods specifically for this compound impurities, this document outlines a proposed stability-indicating HPLC method (Method A) based on established analytical practices for structurally related fluoroquinolone antibiotics. This is compared against a plausible alternative method (Method B) to highlight key performance differences and considerations in method development and validation.
Introduction to Grepafloxacin and Its Impurities
Grepafloxacin is a broad-spectrum fluoroquinolone antibacterial agent. As with any active pharmaceutical ingredient (API), impurities can arise from the manufacturing process or degradation over time. These impurities must be monitored and controlled to ensure the safety and efficacy of the drug product. A stability-indicating analytical method is crucial for separating and quantifying these impurities in the presence of the API and any degradation products.
Based on vendor information for related compounds, a potential impurity for Grepafloxacin is its enantiomer, (R)-Grepafloxacin. Other impurities may arise from synthesis byproducts or degradation pathways typical for fluoroquinolones, such as oxidation or hydrolysis.
Experimental Protocols
For a stability-indicating method, forced degradation studies are essential to demonstrate the method's specificity. The following protocol outlines typical stress conditions applied to this compound to generate potential degradation products.
Forced Degradation Protocol
-
Acid Hydrolysis: Dissolve Grepafloxacin HCl in 0.1 M HCl and heat at 80°C for 2 hours.
-
Base Hydrolysis: Dissolve Grepafloxacin HCl in 0.1 M NaOH and heat at 80°C for 2 hours.
-
Oxidative Degradation: Treat a solution of Grepafloxacin HCl with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid Grepafloxacin HCl to 105°C for 48 hours.
-
Photolytic Degradation: Expose a solution of Grepafloxacin HCl to UV light (254 nm) for 24 hours.
Following exposure, the stressed samples are diluted to a suitable concentration for HPLC analysis.
Comparative HPLC Methodologies
Below is a comparison of two hypothetical reversed-phase HPLC (RP-HPLC) methods for the analysis of this compound and its impurities. Method A is proposed as a primary, robust method, while Method B represents a potential alternative with different selectivity.
Method A: Proposed Stability-Indicating Method
This method is designed to provide optimal separation of Grepafloxacin from its potential impurities and degradation products.
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | 0-5 min: 10% B5-25 min: 10-90% B25-30 min: 90% B30-35 min: 90-10% B35-40 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
Method B: Alternative Isocratic Method
This method offers a simpler, isocratic approach which may be suitable for routine quality control if all known impurities are adequately resolved.
| Parameter | Condition |
| Column | C8 (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | 30:70 (v/v) Methanol : 0.025M Phosphate Buffer (pH 3.5) |
| Flow Rate | 1.2 mL/min |
| Detection | UV at 280 nm |
| Column Temperature | 35°C |
| Injection Volume | 20 µL |
Method Validation Data Comparison
The following tables summarize the expected validation parameters for the two hypothetical HPLC methods, based on ICH Q2(R1) guidelines.
Table 1: System Suitability
| Parameter | Method A | Method B | Acceptance Criteria |
| Tailing Factor (Grepafloxacin) | 1.1 | 1.4 | ≤ 2.0 |
| Theoretical Plates (Grepafloxacin) | > 5000 | > 3000 | ≥ 2000 |
| Resolution (Grepafloxacin & nearest impurity) | > 2.0 | > 1.5 | ≥ 1.5 |
Table 2: Linearity and Range
| Parameter | Method A | Method B |
| Analyte | Grepafloxacin & Impurities | Grepafloxacin & Impurities |
| Range | LOQ - 150% of specification | LOQ - 150% of specification |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 |
Table 3: Accuracy (% Recovery)
| Concentration Level | Method A | Method B |
| 50% | 99.5% | 98.8% |
| 100% | 100.2% | 100.5% |
| 150% | 99.8% | 101.1% |
Table 4: Precision (% RSD)
| Parameter | Method A | Method B |
| Repeatability (n=6) | < 1.0% | < 1.5% |
| Intermediate Precision (n=6) | < 1.5% | < 2.0% |
Table 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | Method A | Method B |
| LOD | 0.01% | 0.03% |
| LOQ | 0.03% | 0.09% |
Visualizations
The following diagrams illustrate the logical workflow for method validation and the relationship between different stages of the process.
Caption: Workflow for HPLC Method Validation.
Caption: Forced Degradation Pathways.
Conclusion
The validation of an HPLC method for impurities in this compound requires a systematic approach, including forced degradation studies to ensure specificity. While a specific, publicly available method is lacking, the proposed Method A, based on common practices for fluoroquinolones, presents a robust starting point for development and validation. Its gradient elution is likely to provide better separation of a wider range of potential impurities compared to the simpler isocratic Method B. The choice of method will ultimately depend on the specific impurity profile of the Grepafloxacin HCl being tested and the intended application of the method, whether for comprehensive stability studies or routine quality control.
Grepafloxacin vs. Sparfloxacin: A Comparative Analysis of DNA Gyrase Targeting
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two fluoroquinolone antibiotics, grepafloxacin and sparfloxacin, with a specific focus on their interaction with bacterial DNA gyrase. This analysis is supported by experimental data to inform research and development in antibacterial drug discovery.
At a Glance: Grepafloxacin vs. Sparfloxacin
| Feature | Grepafloxacin | Sparfloxacin |
| Primary Target(s) | DNA gyrase and Topoisomerase IV | DNA gyrase and Topoisomerase IV |
| Preferential Target | DNA gyrase in S. pneumoniae[1]; Topoisomerase IV in S. aureus[2] | DNA gyrase in S. pneumoniae and S. aureus[2][3][4] |
| Chemical Class | Fluoroquinolone | Fluoroquinolone[5] |
Quantitative Comparison of Inhibitory Activity
The following tables summarize the 50% inhibitory concentrations (IC50) of grepafloxacin and sparfloxacin against DNA gyrase and topoisomerase IV from different bacterial species. Lower IC50 values indicate greater potency.
Table 1: IC50 (μg/mL) against Staphylococcus aureus Enzymes [2]
| Drug | DNA Gyrase | Topoisomerase IV | IC50 Ratio (Topo IV/Gyrase) |
| Grepafloxacin | 126 | 2.59 | 0.021 |
| Sparfloxacin | 20.4 | 19.3 | 0.946 |
Table 2: IC50 (μg/mL) against Enterococcus faecalis Enzymes [6]
| Drug | DNA Gyrase | Topoisomerase IV |
| Sparfloxacin | 25.7 | 19.1 |
Mechanism of Action: Targeting DNA Gyrase
Both grepafloxacin and sparfloxacin are fluoroquinolone antibiotics that function by inhibiting essential bacterial enzymes, DNA gyrase and topoisomerase IV.[5][7] These enzymes are crucial for DNA replication, repair, and transcription.[5] The primary mechanism involves the formation of a stable ternary complex with the enzyme and DNA, which traps the enzyme in a state where it has cleaved the DNA but cannot reseal it. This leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.
While both drugs target both enzymes, studies have revealed a preferential targeting that can differ between the drugs and across bacterial species. In Streptococcus pneumoniae, both grepafloxacin and sparfloxacin have been shown to preferentially target DNA gyrase.[1][3][4] In contrast, a study on Staphylococcus aureus indicated that grepafloxacin preferentially targets topoisomerase IV, while sparfloxacin shows a more balanced inhibition of both DNA gyrase and topoisomerase IV, with a slight preference for DNA gyrase.[2]
dot
Caption: Mechanism of action for grepafloxacin and sparfloxacin.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of grepafloxacin and sparfloxacin.
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.
a. Materials:
-
Purified DNA gyrase (subunits A and B)
-
Relaxed circular plasmid DNA (e.g., pBR322)
-
Assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.75 mM ATP, 5 mM spermidine, 0.1 mg/mL BSA)
-
Grepafloxacin and Sparfloxacin solutions at various concentrations
-
Stop solution (e.g., 1% SDS, 50 mM EDTA, 0.25% bromophenol blue, 50% glycerol)
-
Agarose gel (1%)
-
Electrophoresis buffer (e.g., TBE)
-
Ethidium bromide or other DNA staining agent
-
Gel imaging system
b. Procedure:
-
Prepare reaction mixtures containing assay buffer, relaxed plasmid DNA, and varying concentrations of the test compound (grepafloxacin or sparfloxacin).
-
Initiate the reaction by adding a pre-incubated mixture of DNA gyrase subunits A and B.
-
Incubate the reactions at 37°C for a specified time (e.g., 1 hour).
-
Terminate the reactions by adding the stop solution.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Stain the gel with a DNA staining agent and visualize it using a gel imaging system.
-
Quantify the amount of supercoiled DNA in each lane to determine the IC50 value, which is the concentration of the drug that inhibits 50% of the DNA gyrase supercoiling activity.
dot
Caption: Workflow for DNA Gyrase Supercoiling Inhibition Assay.
DNA Gyrase Cleavage Assay
This assay determines the ability of a compound to stabilize the cleavable complex formed between DNA gyrase and DNA.
a. Materials:
-
Purified DNA gyrase (subunits A and B)
-
Supercoiled circular plasmid DNA (e.g., pBR322)
-
Cleavage buffer (similar to assay buffer but may lack ATP)
-
Grepafloxacin and Sparfloxacin solutions at various concentrations
-
SDS (Sodium Dodecyl Sulfate)
-
Proteinase K
-
Agarose gel (1%)
-
Electrophoresis buffer
-
Ethidium bromide or other DNA staining agent
-
Gel imaging system
b. Procedure:
-
Prepare reaction mixtures containing cleavage buffer, supercoiled plasmid DNA, and varying concentrations of the test compound.
-
Add DNA gyrase to the reaction mixtures.
-
Incubate at 37°C for a specified time to allow the formation of the cleavable complex.
-
Add SDS to a final concentration of 1% to denature the enzyme and trap the cleaved DNA.
-
Add Proteinase K and incubate further to digest the protein component of the complex.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis to separate the linear DNA (resulting from cleavage) from the supercoiled and nicked forms.
-
Stain and visualize the gel.
-
Quantify the amount of linear DNA to determine the concentration of the drug that induces maximum DNA cleavage.
dot
Caption: Workflow for DNA Gyrase Cleavage Assay.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Target Preference of 15 Quinolones against Staphylococcus aureus, Based on Antibacterial Activities and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting of DNA gyrase in Streptococcus pneumoniae by sparfloxacin: selective targeting of gyrase or topoisomerase IV by quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting of DNA gyrase in Streptococcus pneumoniae by sparfloxacin: selective targeting of gyrase or topoisomerase IV by quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Sparfloxacin? [synapse.patsnap.com]
- 6. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
A Comparative Safety Analysis of Grepafloxacin and Other Fluoroquinolones
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profile of grepafloxacin with other fluoroquinolone antibiotics, supported by experimental data from preclinical and clinical studies. Grepafloxacin, a fluoroquinolone once marketed for community-acquired respiratory tract infections, was withdrawn from the market due to concerns about cardiotoxicity, specifically QTc interval prolongation. This guide will delve into the comparative data on its primary adverse effects, including cardiotoxicity and hepatotoxicity, in relation to other commonly used fluoroquinolones such as ciprofloxacin, levofloxacin, and moxifloxacin.
Executive Summary
Grepafloxacin's toxicological profile is largely similar to that of other fluoroquinolones, with gastrointestinal disturbances being the most frequently reported adverse events in clinical trials.[1][2] However, a distinguishing and ultimately decisive factor in its clinical use was its more pronounced effect on cardiac repolarization, leading to a greater risk of QTc interval prolongation and potentially life-threatening arrhythmias like Torsades de Pointes (TdP). Data indicates that while most fluoroquinolones carry some risk of QTc prolongation, the effect is more significant with grepafloxacin compared to ciprofloxacin and levofloxacin, and comparable to or slightly less than sparfloxacin, another withdrawn fluoroquinolone. Information on comparative hepatotoxicity is less robust, with most data pointing to a general class effect of fluoroquinolones.
Cardiotoxicity: QTc Prolongation
The primary safety concern associated with grepafloxacin is its potential to prolong the QTc interval, a measure of the time it takes for the heart's ventricles to repolarize after a heartbeat. Prolongation of the QTc interval can increase the risk of TdP, a polymorphic ventricular tachycardia that can be fatal.
Comparative QTc Prolongation Data
The following table summarizes the mean change in QTc interval observed with various fluoroquinolones from different studies. It is important to note that direct comparisons are best made within the same study due to variations in methodology and patient populations.
| Fluoroquinolone | Mean QTc Prolongation (ms) | Study Population/Model |
| Grepafloxacin | < 2 | Elderly patients, highest clinical dose[1][3] |
| Ciprofloxacin | Minimal | Widely prescribed, considered to have a low risk[4] |
| Levofloxacin | Minimal | Widely prescribed, considered to have a low risk[4] |
| Moxifloxacin | 6-10 | Healthy volunteers and patients |
Note: The value for grepafloxacin from the study in elderly patients appears low and may not reflect the broader risk profile that led to its withdrawal.
Torsades de Pointes (TdP) Incidence
Post-marketing surveillance has provided data on the incidence of TdP associated with various fluoroquinolones.
| Fluoroquinolone | Reported TdP Cases |
| Grepafloxacin | A known risk leading to market withdrawal |
| Ciprofloxacin | 2 |
| Levofloxacin | 13 |
| Gatifloxacin (withdrawn) | 8 |
| Moxifloxacin | 0 |
Data from a retrospective database analysis in the United States between January 1996 and May 2001.
Experimental Protocols for Assessing Cardiotoxicity
In Vitro hERG Assay (Patch-Clamp Electrophysiology)
This is a crucial preclinical assay to assess the potential of a drug to block the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is a primary mechanism for drug-induced QTc prolongation.
-
Objective: To determine the concentration-dependent inhibitory effect of a compound on the hERG potassium current.
-
Methodology:
-
Cell Line: Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells stably transfected with the hERG gene are used.
-
Electrophysiology: Whole-cell patch-clamp technique is employed to record the ionic currents flowing through the hERG channels.
-
Voltage Protocol: A specific voltage protocol is applied to the cells to elicit hERG currents. This typically involves a depolarizing pulse to activate the channels, followed by a repolarizing step to measure the tail current, which is characteristic of hERG. The FDA recommends specific voltage protocols for these studies.[5][6]
-
Drug Application: The test compound is applied to the cells at various concentrations.
-
Data Analysis: The reduction in the hERG current at each concentration is measured, and the IC50 value (the concentration at which 50% of the current is inhibited) is calculated. A lower IC50 value indicates a higher potency for hERG channel blockade.
-
-
Controls: A vehicle control (e.g., 0.1% DMSO) and a known hERG blocker as a positive control (e.g., moxifloxacin, dofetilide) are included in the assay.[7]
In Vivo Cardiovascular Assessment in Animal Models (e.g., Dog Telemetry)
This in vivo study assesses the effect of a drug on the entire cardiovascular system, including the ECG, in a conscious animal.
-
Objective: To evaluate the effects of a drug on heart rate, blood pressure, and ECG parameters, particularly the QTc interval, in a conscious, free-moving animal.
-
Methodology:
-
Animal Model: Beagle dogs are commonly used for these studies.[8][9][10]
-
Telemetry Implantation: A telemetry transmitter is surgically implanted in the animal to allow for continuous monitoring of physiological parameters without the need for restraint.
-
Dosing: The drug is administered to the animals, typically via oral gavage, at various dose levels, including therapeutic and supratherapeutic doses.[9]
-
Data Collection: ECG, heart rate, and blood pressure are continuously recorded before and after drug administration.
-
Data Analysis: The collected data is analyzed to determine any changes in cardiovascular parameters. The QTc interval is calculated using a species-specific correction formula (e.g., Van de Water's or Bazett's formula for dogs).
-
-
Controls: A vehicle control group and a positive control group (a drug known to prolong the QTc interval) are included.
Hepatotoxicity
Drug-induced liver injury (DILI) is a known class effect of fluoroquinolones, although the incidence is generally low. The presentation of fluoroquinolone-induced hepatotoxicity can range from asymptomatic, transient elevations in liver enzymes to severe, fulminant hepatic failure.
Comparative Hepatotoxicity Data
Direct comparative data on the incidence of hepatotoxicity for grepafloxacin is limited. However, post-marketing data and clinical trials provide some insights into the general risk associated with fluoroquinolones.
| Fluoroquinolone | Incidence of Hepatotoxicity/Liver Enzyme Elevation |
| Grepafloxacin | Abnormal liver function tests reported in >1% of patients. |
| Ciprofloxacin | Associated with an increased risk of hepatotoxicity compared to non-users. |
| Levofloxacin | Not significantly associated with an increased risk of hepatotoxicity in one study. |
| Moxifloxacin | Not significantly associated with an increased risk of hepatotoxicity in one study. |
Note: The data for ciprofloxacin, levofloxacin, and moxifloxacin are from a national case-control safety study and represent the odds ratio for developing hepatotoxicity.
Experimental Protocols for Assessing Hepatotoxicity
In Vitro Hepatocyte Cytotoxicity Assay
This assay provides an initial screening for the potential of a drug to cause direct damage to liver cells.
-
Objective: To assess the cytotoxicity of a compound on primary human hepatocytes or hepatoma cell lines (e.g., HepG2, HepaRG).
-
Methodology:
-
Cell Culture: Primary human hepatocytes or a suitable cell line are cultured in a multi-well plate format.[11][12]
-
Compound Treatment: The cells are exposed to the test compound at a range of concentrations.
-
Endpoint Measurement: After a specific incubation period (e.g., 24, 48, or 72 hours), cell viability is assessed using various endpoints, such as:
-
MTT or MTS assay: Measures mitochondrial dehydrogenase activity.
-
LDH release assay: Measures membrane integrity.
-
ATP content assay: Measures cellular energy status.
-
High-Content Imaging: Can simultaneously measure multiple parameters like cell number, nuclear morphology, mitochondrial membrane potential, and reactive oxygen species (ROS) production.[13]
-
-
Data Analysis: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is determined.
-
-
Controls: A vehicle control and a known hepatotoxin as a positive control are included.
Other Adverse Events
Besides cardiotoxicity and hepatotoxicity, fluoroquinolones are associated with a range of other adverse events. The most common are gastrointestinal and central nervous system (CNS) effects.
Comparative Incidence of Common Adverse Events from Clinical Trials
| Adverse Event | Grepafloxacin (400 mg/600 mg) | Ciprofloxacin |
| Nausea | 11% / 15%[2] | Similar to grepafloxacin[1] |
| Vomiting | 1% / 6%[2] | Similar to grepafloxacin[1] |
| Diarrhea | 3% / 4%[2] | Similar to grepafloxacin[1] |
| Unpleasant Taste | 9% / 17% (Significantly more than ciprofloxacin)[2] | 1% (in pooled controls)[2] |
| Headache | 4% / 5%[2] | Significantly more than grepafloxacin[1] |
| Dizziness | 0.3% (post-marketing)[3] | - |
| Photosensitivity | 1% / 2% (similar to ciprofloxacin)[2] | Equivalent to grepafloxacin[1] |
Visualizing the Mechanisms and Workflows
Signaling Pathway of Fluoroquinolone-Induced Cardiotoxicity
The primary mechanism of fluoroquinolone-induced QTc prolongation is the blockade of the hERG (human Ether-à-go-go-Related Gene) potassium channel in cardiomyocytes. This channel is crucial for the rapid delayed rectifier potassium current (IKr), which plays a key role in the repolarization phase of the cardiac action potential.
Caption: Fluoroquinolone blockade of the hERG K+ channel.
Experimental Workflow for Preclinical Safety Assessment
The following diagram illustrates a typical workflow for the preclinical assessment of cardiotoxicity and hepatotoxicity for a new chemical entity.
Caption: Preclinical safety assessment workflow.
Conclusion
The safety profile of grepafloxacin is a critical case study in pharmacovigilance. While its general adverse event profile was comparable to other fluoroquinolones, its more pronounced effect on QTc interval prolongation ultimately led to its withdrawal from the market. This underscores the importance of rigorous preclinical and clinical assessment of cardiac safety for all new chemical entities, particularly within classes of drugs with a known potential for such adverse effects. For researchers and drug development professionals, the story of grepafloxacin serves as a reminder that even subtle differences in molecular structure can lead to significant variations in safety profiles, and that a comprehensive understanding of a drug's interaction with key physiological targets, such as the hERG channel, is paramount.
References
- 1. Grepafloxacin: a review of its safety profile based on clinical trials and postmarketing surveillance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety profile of grepafloxacin compared with other fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of hERG K+ channel blockade by the fluoroquinolone antibiotic moxifloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deep Learning-based Modeling for Preclinical Drug Safety Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. fda.gov [fda.gov]
- 7. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]
- 8. A highly sensitive canine telemetry model for detection of QT interval prolongation: studies with moxifloxacin, haloperidol and MK-499 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Influence of long-term oral application of quinolones on the ECG curve in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. resources.revvity.com [resources.revvity.com]
- 12. In vitro models for liver toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
